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N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid Documentation Hub

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  • Product: N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid
  • CAS: 1335042-22-2

Core Science & Biosynthesis

Foundational

Quaternary β-Amino Acids: A Cornerstone for Advanced Peptidomimetic Design and Application

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: The therapeutic potential of native peptides is often hindered by their poor metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The therapeutic potential of native peptides is often hindered by their poor metabolic stability and lack of defined secondary structure in solution. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1] Among the various building blocks used in peptidomimetic design, β-amino acids have emerged as a particularly versatile class.[2][3][4] This guide focuses on a specialized subset: quaternary β-amino acids. The introduction of a quaternary carbon center within the amino acid backbone imparts an exceptional level of conformational rigidity and steric shielding.[5][6] This unique structural feature makes them powerful tools for engineering peptides with enhanced resistance to proteolytic degradation, predictable secondary structures, and potent biological activity.[2][3][5] This document provides a comprehensive overview of the synthesis, conformational properties, and strategic applications of quaternary β-amino acids in modern drug discovery, serving as a technical resource for professionals seeking to leverage these advanced building blocks.

The Peptidomimetic Imperative: Overcoming the Limitations of Native Peptides

Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their translation from biological messengers to viable drugs is fraught with challenges. The inherent susceptibility of the peptide backbone to cleavage by proteases leads to rapid in-vivo degradation and short half-lives. Furthermore, the conformational flexibility of short linear peptides often results in a significant entropic penalty upon binding to a biological target, leading to lower binding affinity.

Peptidomimetics are a class of compounds designed to retain the desired biological activity of a parent peptide while overcoming its pharmacokinetic limitations.[1] A key strategy in this field is the incorporation of non-canonical amino acids that modify the peptide backbone. β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, represent a foundational platform for peptidomimetic design.[2][3][4] This seemingly simple homologation expands the structural and functional landscape, offering enhanced proteolytic stability and the ability to form unique, stable secondary structures.[2][3][7]

The Quaternary Advantage: Engineering Conformational Rigidity and Proteolytic Resistance

Quaternary β-amino acids, particularly those disubstituted at the α-carbon (β²,²-amino acids), represent a significant advancement in peptidomimetic design. The presence of a tetrasubstituted carbon atom directly in the backbone introduces profound structural constraints.

Key Advantages:

  • Conformational Rigidity: The gem-disubstitution severely restricts the rotational freedom around the N–Cα and Cα–Cβ bonds.[8] This pre-organization of the peptide backbone can lock the molecule into a specific, bioactive conformation, reducing the entropic cost of target binding and potentially increasing potency and selectivity.[9]

  • Enhanced Proteolytic Stability: The steric bulk of the quaternary center provides a formidable shield against the action of proteases.[5] This steric hindrance significantly slows enzymatic degradation, a critical factor in improving the in-vivo half-life of peptide-based therapeutics.[2][3]

  • Secondary Structure Induction: The constrained nature of these residues makes them powerful inducers of specific secondary structures, such as β-turns and helices, even in short peptide sequences.[5][10][11] This allows for the precise mimicry of protein epitopes involved in molecular recognition events.

Caption: Structural comparison of α-, β-, and quaternary β-amino acids.

Synthetic Strategies for Accessing Quaternary β-Amino Acids

The construction of the sterically congested quaternary center is a significant synthetic challenge.[5][6] Several robust methodologies have been developed to provide access to these valuable building blocks in an enantiomerically pure form.

Key Synthetic Approaches
Methodology Description Advantages Key References
Asymmetric Mannich Reaction A direct, organocatalyzed three-component reaction involving an aldehyde, an amine, and an α,α-disubstituted aldehyde as the nucleophilic donor.High efficiency, excellent enantioselectivity, and direct access to functionalized products.[9]
Stereoselective Alkylation Diastereoselective alkylation of chiral templates, such as those derived from isoserine or imidazolidinones, followed by ring opening.Well-established, provides high diastereocontrol, and allows for diverse side-chain installation.[6][12]
Photocatalytic Methods Modern approaches that merge photocatalysis with oxidative functionalizations for a modular synthesis from readily available starting materials.Mild reaction conditions, high functional group tolerance, and potential for continuous-flow scale-up.[5]
Decarboxylative Allylation Palladium-catalyzed asymmetric allylation of substituted isoxazolidin-5-ones to construct the quaternary carbon center.Provides access to α,β-dipeptides ready for Fmoc-SPPS after further transformations.[13]
Experimental Protocol: Stereoselective Alkylation of an Isoserine Derivative

This protocol is adapted from methodologies describing the alkylation of chiral bicyclic N,O-acetals to generate α-alkylated isoserine derivatives, precursors to enantiopure β²,²-amino acids.[12]

Objective: To synthesize an α-methylated isoserine derivative via diastereoselective alkylation.

Materials:

  • Chiral isoserine-derived bicyclic N,O-acetal

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)

  • Hexamethylphosphoramide (HMPA)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with the isoserine derivative (1.0 eq) and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: LHMDS (1.1 eq) is added dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Additive & Electrophile Addition: HMPA (2.0 eq) is added, followed by the dropwise addition of methyl iodide (1.5 eq).

  • Reaction: The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with EtOAc. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired α-methylated derivative.

  • Characterization: The product's structure and diastereomeric ratio are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a strong, non-nucleophilic base like LHMDS at low temperatures is crucial for efficient and clean enolate formation without side reactions. HMPA acts as an additive to break up lithium aggregates, increasing the reactivity of the enolate and improving the yield and diastereoselectivity of the alkylation.[12]

G start Chiral Precursor (e.g., Isoserine derivative) enolate Enolate Formation (Base, Low Temp) start->enolate 1. Deprotonation alkylation Stereoselective Alkylation (Electrophile, e.g., R-X) enolate->alkylation 2. C-C Bond Formation deprotection Deprotection / Ring Opening (e.g., Acid Hydrolysis) alkylation->deprotection 3. Unveiling the Amino Acid final Enantiopure Quaternary β-Amino Acid deprotection->final 4. Isolation

Caption: Generalized workflow for synthesis via stereoselective alkylation.

Conformational Control and Secondary Structure Induction

The primary utility of quaternary β-amino acids in peptidomimetics lies in their profound ability to dictate peptide conformation. By locking specific dihedral angles, they act as potent nucleating agents for defined secondary structures.

  • β-Turn Induction: β-turns are critical structural motifs involved in protein folding and molecular recognition.[10][11] Incorporating a constrained quaternary amino acid, particularly at the i+1 or i+2 position of a tetrapeptide sequence, can effectively force the peptide chain to fold back on itself, stabilizing a β-turn conformation.[10][11] Azepane-derived quaternary amino acids, for example, have been shown to be highly effective β-turn inducers.[10][11]

  • Helical Structures: While α-peptides typically form α-helices, oligomers of β-amino acids (β-peptides) are known to form their own unique and highly stable helical structures, such as the 14-helix.[7][14] The incorporation of quaternary β-amino acids can further stabilize these helical folds, often requiring fewer residues to form a stable structure compared to their α-peptide counterparts.[7]

Conformational Analysis: The structural consequences of incorporating these residues are elucidated through a combination of techniques:

  • NMR Spectroscopy: Provides solution-state structural information through analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts.[10]

  • X-ray Crystallography: Offers definitive solid-state structural information, revealing precise bond angles and intramolecular hydrogen bonding patterns.[10][11]

  • Computational Modeling: Used to explore conformational energy landscapes and predict low-energy structures that complement experimental data.[7]

Applications in Drug Discovery and Development

The unique properties of quaternary β-amino acids have been leveraged to develop peptidomimetics for a range of therapeutic targets.[15][16][17]

  • Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, well-defined secondary structures like α-helices or β-turns. Peptidomimetics containing quaternary β-amino acids can mimic these recognition motifs with high fidelity and stability, enabling the disruption of disease-relevant PPIs, such as those in oncology.[8][16][18]

  • Receptor Agonists and Antagonists: The conformationally defined nature of these peptidomimetics is ideal for targeting receptors like G-protein coupled receptors (GPCRs). By locking the peptide into a bioactive conformation, it is possible to achieve high binding affinity and selectivity, leading to potent agonists or antagonists for various therapeutic targets.[15][16]

  • Antimicrobial Peptides (AMPs): A key feature of many AMPs is an amphipathic helical structure that facilitates membrane disruption. Incorporating quaternary β-amino acids can stabilize this helical structure and enhance proteolytic resistance, leading to more robust and potent antimicrobial agents.[15][16][19]

  • Enzyme Inhibitors: The rigid backbone of these peptidomimetics can be designed to mimic the transition state of an enzymatic reaction, leading to potent and highly specific enzyme inhibitors.[2][20]

Future Outlook

The field of quaternary β-amino acids continues to evolve, driven by innovations in synthetic chemistry and a deeper understanding of their conformational behavior. Future research will likely focus on developing even more efficient and modular synthetic routes to expand the diversity of accessible side chains.[5] The application of these building blocks is expected to expand beyond traditional drug targets into the realm of novel biomaterials, where their ability to induce predictable self-assembly can be harnessed for tissue engineering and catalysis.[10][19] As our ability to design and synthesize these complex structures improves, quaternary β-amino acids will undoubtedly remain a cornerstone of advanced peptidomimetic and foldamer design.

References

  • García-Ramos, Y., et al. (2017). Synthesis of β²,²-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. Available at: [Link]

  • Minter, A. R., et al. (2003). Stereocontrolled Synthesis of Quaternary β,γ-Unsaturated Amino Acids: Chain Extension of D- & L. Arkivoc. Available at: [Link]

  • Anwar, K., et al. (2024). Modular synthesis of congested β²,²-amino acids via the merger of photocatalysis and oxidative functionalisations. Chemical Science. Available at: [Link]

  • Córdova, A., et al. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. Available at: [Link]

  • Kaul, R., et al. (2008). Stereoselective Synthesis of Quaternary Center Bearing Azetines and Their β-Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Available at: [Link]

  • Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Bentham Science. Available at: [Link]

  • Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, H., et al. (2018). Quaternary β²,²-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Iachettini, N., & Fochi, M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Buil, I., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Spring, D., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group website. Available at: [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. Available at: [Link]

  • Kar, D., et al. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Selected β²-, β³- and β²,³-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Buil, I., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. Available at: [Link]

  • Lee, H. S., et al. (2006). Toward β-Amino Acid Proteins: A Cooperatively Folded β-Peptide Quaternary Structure. Journal of the American Chemical Society. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: N-Boc-(+/-)-3-amino-3-methylpent-4-enoic Acid in Foldamer Research

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding, robust protocols, and actionable data.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding, robust protocols, and actionable data.

Executive Summary

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid (hereafter referred to as


-Vinyl-Ala ) represents a critical class of quaternary 

-amino acids used to engineer conformationally constrained peptidomimetics. Unlike standard

-amino acids, this molecule introduces a backbone methylene unit (

-position) equipped with geminal disubstitution (methyl and vinyl groups).

Core Utility:

  • Conformational Locking: The gem-disubstitution at the

    
    -carbon restricts rotational freedom (
    
    
    
    torsion angle), strongly biasing oligomers into stable 12-helical secondary structures via the Thorpe-Ingold effect.
  • Peptide Stapling Handle: The vinyl side chain serves as an olefinic handle for Ring-Closing Metathesis (RCM), enabling the synthesis of "stapled"

    
    -peptides or hybrid 
    
    
    
    -peptides with enhanced proteolytic stability and cell permeability.

Structural Mechanics & Helix Induction

The Gem-Disubstitution Effect

In foldamer design, entropy is the enemy of folding. Linear peptides possess high conformational entropy in the unfolded state. By introducing a quaternary center at the


-position, 

-Vinyl-Ala
restricts the allowed Ramachandran space.
  • 
    -Peptides:  Defined by 
    
    
    
    angles.
  • 
    -Peptides:  Defined by 
    
    
    
    angles.
  • Mechanism: The steric clash between the C3-methyl/vinyl groups and the backbone carbonyls forces the

    
     torsion angle to 
    
    
    
    (gauche), which is a prerequisite for 12-helix formation. This pre-organization lowers the entropic penalty of folding.
Helix Topology

When polymerized or alternated with


-amino acids, this residue promotes specific hydrogen bonding networks:
  • Homooligomers: Form stable 12-helices (defined by 12-membered ring H-bonds between

    
     and 
    
    
    
    ).
  • Hybrid

    
     Peptides:  Induce 11-helices  or 14/15-helices  depending on the alternation pattern (e.g., 1:1 vs 1:2).
    

Synthesis Protocol: The Sulfinyl Imine Route

Note: While the target is racemic (+/-), the most robust chemical pathway to stabilize the reactive methyl vinyl ketone (MVK) intermediate utilizes the sulfinamide auxiliary. For racemic synthesis, use racemic tert-butanesulfinamide.

Reaction Pathway Visualization

SynthesisPath MVK Methyl Vinyl Ketone Imine N-Sulfinyl Ketimine (Intermediate) MVK->Imine Ti(OEt)4, THF Dehydration Sulfinamide (+/-)-t-Bu-Sulfinamide Sulfinamide->Imine Adduct Protected u03b2-Amino Ester Imine->Adduct Reformatsky-type Addition (-78°C) Enolate Li-Enolate of t-Butyl Acetate Enolate->Adduct Final N-Boc-(+/-)-3-amino- 3-methylpent-4-enoic acid Adduct->Final 1. HCl/Dioxane (Deprotect) 2. Boc2O, Et3N (Reprotect) 3. LiOH (Saponification)

Figure 1: Synthetic workflow for the preparation of the quaternary


-amino acid monomer.
Step-by-Step Methodology

Step 1: Formation of N-Sulfinyl Ketimine

  • Reagents: Methyl Vinyl Ketone (1.0 eq), (+/-)-2-methyl-2-propanesulfinamide (1.0 eq), Titanium(IV) ethoxide (2.0 eq).

  • Solvent: Anhydrous THF (0.5 M).

  • Protocol:

    • Mix sulfinamide and Ti(OEt)

      
       in THF under 
      
      
      
      .
    • Add MVK dropwise (Caution: MVK is volatile and toxic).

    • Stir at reflux for 4-6 hours.

    • Workup: Quench with brine, filter through Celite to remove Ti salts. Concentrate to yield the ketimine oil.

    • Checkpoint: Verify imine formation via IR (absence of C=O stretch, appearance of C=N stretch at ~1620 cm⁻¹).

Step 2: Reformatsky-Type Mannich Addition

  • Reagents: tert-Butyl acetate (1.5 eq), LDA (Lithium Diisopropylamide, 1.5 eq), Chlorotitanium triisopropoxide (ClTi(OiPr)

    
    , 2.0 eq).
    
  • Protocol:

    • Generate lithium enolate of tert-butyl acetate with LDA in THF at -78°C (30 min).

    • Transmetallate with ClTi(OiPr)

      
       at -78°C for 45 min (Critical for diastereocontrol and reactivity).
      
    • Add the N-sulfinyl ketimine (from Step 1) dissolved in THF.

    • Stir at -78°C for 4 hours.

    • Quench: Sat. NH

      
      Cl solution.[1]
      

Step 3: Deprotection & Boc-Capping

  • Hydrolysis: Treat the adduct with 4M HCl in dioxane/MeOH (1:1) to remove the sulfinyl group and the tert-butyl ester (if global deprotection is desired) or selective conditions.

    • Note: To retain the carboxylic acid for SPPS, acidic hydrolysis of the ester is required.

  • Boc Protection:

    • Resuspend the free amino acid salt in Dioxane/H

      
      O (1:1).[2]
      
    • Add NaHCO

      
       (3.0 eq) to pH 9.
      
    • Add Boc

      
      O (1.2 eq). Stir overnight.
      
    • Acidify to pH 2 with KHSO

      
       and extract with EtOAc.
      

Application: Solid Phase Peptide Synthesis (SPPS) & Stapling

Incorporating quaternary amino acids into peptides is challenging due to steric hindrance at the nucleophilic amine.

Coupling Protocol (SPPS)

Standard HBTU/HATU cycles often fail or result in deletion sequences. Use the following optimized protocol:

ParameterStandard ConditionOptimized for Quaternary

-AA
Coupling Reagent HBTU/DIEAPyAOP / HOAt / Collidine
Equivalents 4.0 eq2.5 eq (Pre-activated)
Reaction Time 45 min2 x 2 hours (Double Coupling)
Temperature AmbientMicrowave (50°C, 25W)
Monitoring Kaiser TestChloranil Test (Kaiser is false-negative for secondary amines, though this is primary)
Ring-Closing Metathesis (Stapling)

The vinyl group allows for the formation of hydrocarbon staples.

Workflow:

  • Resin-Bound: Perform RCM on-resin before cleavage to prevent aggregation.

  • Catalyst: Grubbs I or II (10-20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

  • Conditions: Reflux (40°C) for 2 hours x 2 cycles.

  • Diagram:

Stapling Linear Linear Peptide on Resin (Contains two u03b2-Vinyl-Ala residues) Stapled Stapled Macrocycle (Helical Constraint) Linear->Stapled Olefin Metathesis Catalyst Grubbs II Catalyst (DCE, 40°C, 2h) Catalyst->Stapled Cleavage TFA Cleavage (Final Deprotection) Stapled->Cleavage

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow.

References

  • Synthesis of Qu

    
    -Amino Acids:  Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Synthesis of Branched 
    
    
    
    - and
    
    
    -Amino Acids." Journal of Organic Chemistry. Link
  • Foldamer Helix Types: Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews. Link
    
  • Peptide Stapling Methodology: Kim, Y.-W., & Verdine, G. L. (2009). "Stereochemical effects of all-hydrocarbon tethers in the

    
    -helical coiled-coil." Bioorganic & Medicinal Chemistry Letters. Link
    
  • RCM on Resin: Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

  • Commercial Precursor Data: BOC Sciences. "Boc-NH-3-methylpent-4-enal Product Page." BOC Sciences.

Sources

Foundational

Structural advantages of methyl-substituted beta-amino acids in drug design

Engineering the Backbone: Structural and Pharmacokinetic Advantages of Methyl-Substituted -Amino Acids in Drug Design Executive Summary The transition from native -peptides to synthetic peptidomimetics represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Backbone: Structural and Pharmacokinetic Advantages of Methyl-Substituted -Amino Acids in Drug Design

Executive Summary

The transition from native


-peptides to synthetic peptidomimetics represents a critical frontier in modern drug discovery. While native peptides offer exquisite target affinity and low toxicity, their clinical utility is severely bottlenecked by rapid proteolytic degradation and poor membrane permeability. The introduction of 

-amino acids—specifically methyl-substituted variants (

,

, and

)—fundamentally rewrites the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of peptide therapeutics.

This technical guide explores the thermodynamic causality behind the structural advantages of methyl-substituted


-amino acids. By acting as a steric wedge, the methyl group restricts dihedral rotation, driving the formation of highly predictable secondary structures (foldamers) while simultaneously rendering the peptide invisible to natural proteases.

Mechanistic Causality: Thermodynamics and Structural Biology

The Homologation Paradigm and Dihedral Restriction

Native


-amino acids possess a single carbon (

) between the amino and carboxyl groups.

-amino acids introduce an additional methylene group, expanding the backbone. However, an unsubstituted

-amino acid backbone is highly flexible, leading to a massive entropic penalty during folding.

To overcome this, methyl substitution is employed. Placing a methyl group at the


 (

-amino acid) or

(

-amino acid) position introduces severe steric clash (allylic 1,3-strain) against adjacent backbone atoms. This physical restriction tightly constrains the

and

dihedral angles[1].

Causality: By restricting the available conformational space, the methyl group drastically reduces the entropic cost (


) of folding. This thermodynamic pre-organization forces the oligomer to adopt stable, predictable secondary structures—known as foldamers—such as the 14-helix, which is stabilized by robust 

hydrogen bonding networks[2].
The Proteolytic Shield: Transition State Destabilization

Proteases (e.g., trypsin, chymotrypsin, pronase) have evolved over millions of years to recognize the precise spatial geometry of the


-peptide bond. The catalytic triad of a serine protease requires the scissile amide bond to sit perfectly within the active site cleft to stabilize the tetrahedral transition state.

When an


-residue is replaced by a methyl-substituted 

-residue, two defensive mechanisms are activated[3]:
  • Geometry Mismatch: The extra carbon atom increases the distance between the carbonyl carbon and the amide nitrogen, misaligning the scissile bond from the protease's nucleophilic serine residue[4].

  • Steric Shielding: The methyl group acts as a physical barricade, preventing the protease from clamping down on the backbone.

The result is near-total resistance to enzymatic cleavage, extending the in vivo half-life of the therapeutic from minutes to hours or days.

Visualizing the Structural Logic

G A Native α-Peptide (High Flexibility) B Homologation (Add Methylene) A->B Structural Evolution C Methyl Substitution (β² / β³ / β²³) B->C D Steric Hindrance & Dihedral Restriction C->D Thermodynamic Causality E Protease Resistance (Geometry Mismatch) D->E F Foldamer Formation (e.g., 14-Helix) D->F G Enhanced PK/PD Profile E->G F->G

Logical flow of structural modifications leading to enhanced PK/PD profiles.

Quantitative Data: vs. Peptides

The translation of these structural modifications into measurable pharmacokinetic and pharmacodynamic benefits is profound. Below is a comparative analysis of native peptides versus their


-substituted counterparts.
Peptide AnalogBackbone ModificationTarget ReceptorPlasma Half-Life (

)
Binding Affinity (

/

)
Protease Resistance
Native Angiotensin II None (

-peptide)
AT1R / AT2R28 min~1.0 nMSusceptible

-Ile

-Ang II
Single

substitution
AT2R selective295 min~2.5 nMHighly Resistant[5]
Bak BH3 Peptide None (

-peptide)
Bcl-xL< 10 min~300 nMSusceptible

-Chimera

pattern
Bcl-xL> 36 hours1.9 nMTotal Resistance[4]

Table 1: Quantitative impact of


-amino acid substitution on half-life and target affinity. Data demonstrates that strategic 

-substitution increases half-life by an order of magnitude without sacrificing nanomolar binding affinity.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis and evaluation of methyl-substituted


-peptides must operate as a self-validating system . The following protocol details the causality behind each experimental choice and includes mandatory validation checkpoints.
Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Rationale: Methyl-substituted

    
    -amino acids are highly sterically hindered. Standard coupling reagents (e.g., HBTU) often fail to achieve complete conversion.
    
  • Procedure:

    • Swell Rink Amide resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% Piperidine in DMF.

    • Couple the Fmoc-protected

      
      -amino acid (3 eq) using HATU  (3 eq) and HOAt  (3 eq) with DIPEA (6 eq). Causality: The 7-aza group in HATU accelerates the coupling of sterically hindered amines via a highly reactive 7-azabenzotriazole ester intermediate.
      
    • Extend coupling time to 120 minutes at room temperature.

  • Validation Checkpoint: Perform a Kaiser Test after each coupling. A negative result (yellow) validates complete coupling; a positive result (blue) triggers an automatic double-coupling cycle before proceeding.

Step 2: Cleavage and Purification
  • Procedure: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and centrifuge.

  • Validation Checkpoint: Purify via Preparative RP-HPLC. The system is validated by running Analytical LC-MS immediately post-purification to confirm that the isolated fraction has a purity of >95% and matches the exact theoretical monoisotopic mass.

Step 3: Structural Validation via Circular Dichroism (CD)
  • Rationale: To confirm that the methyl substitution successfully drove foldamer formation (e.g., a 14-helix).

  • Procedure: Dissolve the peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 50

    
    M. Scan from 260 nm to 190 nm at 20°C.
    
  • Validation Checkpoint: A classic

    
    -peptide 14-helix is validated by the presence of a characteristic distinct minimum at ~214 nm . Perform a temperature gradient scan (20°C to 90°C); the presence of an isodichroic point validates a cooperative, two-state folding mechanism rather than random aggregation.
    
Step 4: Proteolytic Stability Assay (LC-MS/MS)
  • Procedure: Incubate 10

    
    M of the purified 
    
    
    
    -peptide in 50% human plasma at 37°C. At designated time points (0, 1, 2, 4, 8, 24, 48 hours), extract 50
    
    
    L aliquots and quench the proteases by adding 50
    
    
    L of 1% TFA in acetonitrile[5]. Centrifuge to pellet precipitated plasma proteins.
  • Validation Checkpoint: Spike every quenched sample with a known concentration of a heavy-isotope labeled internal standard prior to LC-MS/MS injection. This normalizes any variations in mass spectrometer ionization efficiency, ensuring the calculated

    
     decay curve is absolute and reproducible.
    

Visualizing the Experimental Workflow

W S1 1. in silico Design (α/β Patterning) S2 2. Fmoc SPPS (HATU/HOAt Activation) S1->S2 S3 3. RP-HPLC (Purity >95%) S2->S3 S4 4. CD Spectroscopy (Foldamer Validation) S3->S4 S5 5. LC-MS/MS (Plasma Stability) S4->S5

Step-by-step experimental workflow for the synthesis and validation of β-peptides.

Conclusion

The strategic incorporation of methyl-substituted


-amino acids is not merely a chemical curiosity; it is a rational engineering approach to overriding the biological limitations of peptide drugs. By leveraging steric hindrance to restrict dihedral space, scientists can design foldamers that mimic the bioactive conformations of native proteins while possessing a proteolytic shield that guarantees extended systemic circulation. As synthetic methodologies (like HATU-mediated sterically hindered couplings) become more efficient, 

-peptidomimetics will increasingly dominate the pipeline for intracellular protein-protein interaction (PPI) inhibitors and GPCR modulators.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed / Chem Biodivers.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Catalytic Foldamers: When the Structure Guides the Function. MDPI.
  • A Single β-Amino Acid Substitution to Angiotensin II Confers AT2 Receptor Selectivity and Vascular Function.
  • Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. RSC Publishing.

Sources

Exploratory

A Technical Guide to the Synthesis of Racemic 3-Amino-3-methylpent-4-enoic Acid

Introduction: The Significance of Steric Hindrance in Peptide Chemistry In the landscape of modern drug development and materials science, non-proteinogenic amino acids have emerged as indispensable tools for molecular d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Steric Hindrance in Peptide Chemistry

In the landscape of modern drug development and materials science, non-proteinogenic amino acids have emerged as indispensable tools for molecular design. Among these, α,α-disubstituted α-amino acids (α,α-AAs) represent a critical class of building blocks.[1][2] Their defining feature—the presence of two substituents on the α-carbon—imparts significant conformational constraints upon peptide backbones. This steric hindrance enhances resistance to enzymatic degradation by proteases and can lock a peptide into a specific, biologically active conformation, thereby increasing its potency and selectivity for a target receptor.[1][2]

Racemic 3-amino-3-methylpent-4-enoic acid, also known as α-methyl-α-vinylglycine, is a noteworthy example of a β,γ-unsaturated α,α-AA. Its unique structure, combining the rigidity of a quaternary α-carbon with the reactive potential of a terminal vinyl group, makes it a valuable synthon for constructing complex peptides and peptidomimetics. This guide provides an in-depth review of a primary and classical method for its synthesis: the Strecker reaction.

Core Synthetic Strategy: The Strecker Synthesis of α,α-Disubstituted Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a robust and versatile method for preparing α-amino acids.[3][4] The reaction is a one-pot, three-component condensation of a carbonyl compound, ammonia, and cyanide, which forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile moiety yields the desired amino acid.[1][3][5]

A key advantage of this methodology is its direct application to the synthesis of α,α-disubstituted amino acids by simply substituting an aldehyde with a ketone as the carbonyl source.[3] For the specific synthesis of 3-amino-3-methylpent-4-enoic acid, the logical and commercially available starting material is methyl vinyl ketone.

The overall synthetic workflow can be visualized as a two-stage process:

  • Stage 1: α-Aminonitrile Formation. Reaction of methyl vinyl ketone with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium or sodium cyanide).

  • Stage 2: Hydrolysis. Conversion of the intermediate α-aminonitrile to the target carboxylic acid, typically under strong acidic conditions.

G cluster_0 Workflow Overview Start Methyl Vinyl Ketone Stage1 Stage 1: Strecker Reaction (NH4Cl, KCN) Start->Stage1 Intermediate α-Aminonitrile Intermediate Stage1->Intermediate Stage2 Stage 2: Acid Hydrolysis (conc. HCl) Intermediate->Stage2 End Racemic 3-Amino-3-methylpent-4-enoic Acid Stage2->End

Caption: High-level workflow for the two-stage synthesis.

Mechanistic Insights: The Chemistry of the Strecker Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process begins with the formation of an imine from the ketone, which is then attacked by the cyanide nucleophile.

  • Imine/Iminium Ion Formation: In the presence of ammonia, the carbonyl carbon of methyl vinyl ketone is attacked to form a hemiaminal intermediate. This is an equilibrium process. Under the slightly acidic conditions provided by ammonium chloride, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Elimination of water results in the formation of a reactive iminium ion.[3][5]

  • Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the crucial new carbon-carbon bond and yields the stable α-aminonitrile intermediate.[3][5]

  • Nitrile Hydrolysis: The final stage involves the hydrolysis of the nitrile group to a carboxylic acid. Under strong acid (e.g., concentrated HCl), the nitrile nitrogen is repeatedly protonated, making the carbon susceptible to nucleophilic attack by water. A series of proton transfers and water additions ultimately leads to the expulsion of an ammonium ion and the formation of the carboxylic acid.[1][5]

G cluster_1 Stage 1: Aminonitrile Formation cluster_2 Stage 2: Nitrile Hydrolysis Ketone Methyl Vinyl Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Iminium Iminium Ion Hemiaminal->Iminium + H⁺, - H₂O Protonation H⁺ Water_Loss - H₂O Aminonitrile 2-Amino-2-methyl-3-butenenitrile Iminium->Aminonitrile + CN⁻ Cyanide CN⁻ Start_Hydrolysis Aminonitrile Hydrolysis_Steps H₃O⁺, Δ (Multiple Steps) Start_Hydrolysis->Hydrolysis_Steps Product Amino Acid Product Hydrolysis_Steps->Product Ammonium NH₄⁺ Hydrolysis_Steps->Ammonium byproduct

Caption: Simplified mechanism of the Strecker synthesis pathway.

Experimental Protocol: A Representative Synthesis

The following protocol is a comprehensive, representative procedure adapted from the principles and methodologies established for the Strecker synthesis of β,γ-unsaturated amino acids.[6]

Stage 1: Synthesis of 2-Amino-2-methyl-3-butenenitrile

Materials:

  • Methyl vinyl ketone

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 equivalents) and potassium cyanide (1.1 equivalents) in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment and have a cyanide poisoning antidote kit readily available.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add methanol to the flask to create a co-solvent system.

  • Slowly add methyl vinyl ketone (1.0 equivalent) dropwise to the cooled, stirring solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. The product may be used directly in the next step or purified by column chromatography if necessary.

Stage 2: Hydrolysis to Racemic 3-Amino-3-methylpent-4-enoic Acid Hydrochloride

Materials:

  • Crude 2-Amino-2-methyl-3-butenenitrile

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Dowex 50W-X8 ion-exchange resin (or similar)

  • Ammonium Hydroxide (NH₄OH) solution

Procedure:

  • Place the crude α-aminonitrile from Stage 1 into a heavy-walled, round-bottom flask.

  • Add an excess of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) in an oil bath.

  • Maintain the reflux for 12-24 hours. The hydrolysis of the nitrile to the carboxylic acid and the accompanying hydrolysis of the amide intermediate should be monitored (e.g., by TLC, checking for the disappearance of the starting material).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess HCl and water. This will likely result in a solid or viscous oil.

  • Dissolve the residue in deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

  • Wash the column thoroughly with deionized water to remove any inorganic salts.

  • Elute the desired amino acid from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M NH₄OH).

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.

  • The resulting free amino acid can be further purified by recrystallization. To obtain the hydrochloride salt, dissolve the free amino acid in a minimal amount of water or methanol and treat with an equimolar amount of concentrated HCl, followed by evaporation or precipitation with a non-polar solvent.

Data Summary

ParameterStage 1: Aminonitrile FormationStage 2: Hydrolysis
Key Reagents Methyl vinyl ketone, NH₄Cl, KCNConc. HCl, Ion-Exchange Resin
Solvent Water/MethanolConcentrated Aqueous HCl
Temperature 0 °C to Room TemperatureReflux (~110 °C)
Reaction Time 12 - 18 hours12 - 24 hours
Workup/Purification Liquid-liquid extractionIon-exchange chromatography
Expected Yield Moderate to GoodGood to Excellent

Conclusion

The Strecker synthesis provides a direct, reliable, and scalable route to racemic 3-amino-3-methylpent-4-enoic acid from readily available starting materials. The two-stage process, involving the formation of an α-aminonitrile followed by vigorous acid hydrolysis, is a classic yet highly effective method for producing α,α-disubstituted amino acids. The resulting racemic product can be used as is for certain applications or subjected to resolution for the isolation of individual enantiomers if required. This foundational methodology serves as a critical tool for researchers and professionals engaged in the design of novel peptidomimetics and other specialized chemical entities.

References

  • Greenlee, W. J. (1984). Synthesis of β,γ-Unsaturated Amino Acids by the Strecker Reaction. Journal of Organic Chemistry, 49(14), 2632–2634. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Practical Methods for the Synthesis of Symmetrically α,α-Disubstituted α-Amino Acids. Tetrahedron: Asymmetry, 11(3), 645-732.
  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • ResearchGate. (2025, August 6). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of α-Vinyl Amino Acids. [Link]

  • Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Google Patents. (n.d.).
  • ACS Publications. (2025, October 17). Synthesis of α-Amino Acids by ConPET-Mediated CO2 Fixation into Amides. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

Steric Control in Beta-Amino Acid Chemistry: From Synthesis to Foldamer Design

This guide explores the steric mechanisms governing beta-amino acid reactivity, focusing on synthetic challenges and foldamer stability. Executive Summary Beta-amino acids ( -AAs) have emerged as pivotal tools in modern...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the steric mechanisms governing beta-amino acid reactivity, focusing on synthetic challenges and foldamer stability.

Executive Summary

Beta-amino acids (


-AAs) have emerged as pivotal tools in modern peptidomimetic drug design. By introducing an additional methylene group into the backbone, they confer proteolytic resistance and induce stable secondary structures (foldamers) unavailable to natural 

-peptides. However, this structural advantage comes at a cost: steric hindrance .

The reactivity of


-AAs is not uniform.[1] The position of the side chain—whether on the 

-carbon (

) or the

-carbon (

) relative to the carboxyl group—dictates synthetic feasibility and folding propensity. This guide provides a technical analysis of these steric barriers and offers validated protocols to overcome them.

Part 1: Mechanistic Foundations of Steric Hindrance

To master


-AA chemistry, one must first visualize the steric landscape. Unlike 

-amino acids, where the side chain (

) is consistently positioned at the

,

-amino acids offer two substitution sites.
The Geometry of Hindrance ( vs. )

The primary determinant of reactivity is the proximity of the side chain to the electrophilic carbonyl center.

  • 
    -Amino Acids:  The side chain is located on the 
    
    
    
    -carbon (distal to the carboxyl).
    • Structure:

      
      
      
    • Reactivity: The

      
      -methylene group acts as a spacer, reducing steric crowding around the carbonyl. These couple relatively easily, similar to hindered 
      
      
      
      -amino acids.[2]
  • 
    -Amino Acids:  The side chain is located on the 
    
    
    
    -carbon (proximal to the carboxyl).
    • Structure:

      
      
      
    • Reactivity: The side chain is directly adjacent to the reaction center. This creates a "steric wall" that blocks the approach of bulky activating reagents (like phosphonium salts) and the incoming nucleophile.

Transition State Interference

In amide bond formation, the nucleophilic amine must attack the activated carbonyl carbon at the Bürgi-Dunitz angle (~107°).

  • In

    
    -residues , the 
    
    
    
    -group projects directly into the trajectory of this attack.
  • Geminal substitution (

    
     or 
    
    
    
    ) exacerbates this via the Thorpe-Ingold effect, restricting bond rotation but severely crowding the transition state.

BetaAA_Sterics cluster_0 Steric Proximity to Reaction Center cluster_1 Synthetic Consequence Beta3 β3-Amino Acid (Sidechain Distal) Low Hindrance Standard Standard Coupling (HBTU/DIC) Beta3->Standard Accessible Beta2 β2-Amino Acid (Sidechain Proximal) High Hindrance Advanced Advanced Coupling (HATU/COMU) Beta2->Advanced Steric Clash Beta22 β2,2-Disubstituted (Geminal Bulk) Extreme Hindrance Specialized Specialized Protocol (Acid Fluorides/Microwave) Beta22->Specialized Blocked Trajectory

Figure 1: Comparative steric impact of side-chain positioning on synthetic feasibility.

Part 2: Synthetic Challenges & Validated Solutions

Standard carbodiimide chemistries (DIC/HOBt) often fail with


-amino acids, leading to deletion sequences and low yields. The solution lies in using reagents that generate smaller, more reactive active esters, or abandoning esters entirely for acid halides.
The Reagent Hierarchy

For sterically demanding couplings, the choice of coupling reagent is non-negotiable.

Reagent ClassExamplesMechanismSuitability for

-AAs
Carbodiimides DIC, EDCForms O-acylisoureaPoor. Too slow; prone to N-acylurea rearrangement before coupling occurs.
Phosphonium PyBOP, PyAOPForms OBt/OAt estersModerate. PyAOP (HOAt-based) is better than PyBOP due to the pyridine nitrogen effect.
Uronium/Aminium HATU , COMUForms OAt/Oxyma estersHigh. HATU is the gold standard. The HOAt leaving group provides anchimeric assistance, accelerating the reaction 10-100x.
Acid Halides TFFH , BTCForms Acid Fluorides/ChloridesCritical. For

or extremely bulky residues. Fluorides are small enough to penetrate the steric shield.
Protocol: Coupling Difficult -Amino Acids

Scenario: Coupling a bulky Fmoc-


-Val-OH to a resin-bound amine.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[2]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

  • Solvent: DMF/NMP (1:1).[3] NMP improves swelling of steric aggregates.

Step-by-Step Workflow:

  • Pre-Activation (Crucial):

    • Dissolve Fmoc-

      
      -AA (4.0 equiv) and HATU (3.9 equiv) in minimal DMF.
      
    • Add DIPEA (8.0 equiv).[3]

    • Wait exactly 30-60 seconds. (Longer activation risks racemization or guanidinylation).

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Microwave Irradiation: Heat to 75°C (25W) for 10 minutes.

    • Alternative (Room Temp): Double couple for 2 hours each.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

      
      -amines often react slowly with ninhydrin; Chloranil is more reliable for detecting unreacted secondary amines.
      
The "Nuclear Option": Acid Fluorides

When HATU fails (common with


-disubstitution), convert the amino acid to an acid fluoride.
  • Dissolve Fmoc-AA (3 equiv) in DCM.

  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 equiv) and DIPEA (6 equiv).

  • React for 30 mins to generate the acid fluoride in situ.

  • Add to resin.[3] The small size of the fluoride leaving group (

    
    ) minimizes steric clash in the transition state.
    

Part 3: Structural Consequences (Foldamers)

Steric hindrance is not just a synthetic nuisance; it is the driving force behind foldamer stability. By restricting bond rotation (


 and 

torsion angles), steric bulk forces the backbone into specific helical geometries.
The 14-Helix vs. 12-Helix
  • 
    -Peptides:  Tend to form 14-helices  (H-bonds between residue 
    
    
    
    and
    
    
    , forming a 14-membered ring). This structure is stabilized by lateral side-chain packing.
  • 
    -Peptides:  The steric bulk at the 
    
    
    
    -carbon destabilizes the 14-helix. Instead, they often favor the 12-helix or extended sheet-like structures depending on the solvent.
  • Cyclic

    
    -AAs (e.g., ACHC):  Constraining the 
    
    
    
    bond in a ring (trans-2-aminocyclohexanecarboxylic acid) rigidly locks the backbone, enforcing extremely stable helices even at short lengths (4-6 residues).

Foldamer_Logic cluster_types Substitution Pattern cluster_outcome Foldamer Geometry Input Beta-Amino Acid Sequence B3 β3-Substitution (Sidechain at C-beta) Input->B3 B2 β2-Substitution (Sidechain at C-alpha) Input->B2 Cyc Cyclic Constraint (Ring between C-alpha/beta) Input->Cyc H14 14-Helix (Stable, 3 residues/turn) B3->H14 Promotes H12 12-Helix (Compact, 2.5 residues/turn) B2->H12 Favors (Solvent Dependent) Sheet Pleated Sheet / Aggregate B2->Sheet Aggregates Cyc->H14 Enforces (ACPC) Cyc->H12 Enforces (ACHC)

Figure 2: Impact of steric constraints on secondary structure formation.

Proteolytic Stability

The "steric shield" that makes synthesis difficult also protects the peptide from enzymes. Peptidases (like trypsin or chymotrypsin) evolved to cleave


-peptides. The extra methylene group and the altered side-chain vectors of 

-peptides render them unrecognizable to the active sites of these enzymes, significantly increasing plasma half-life.

References

  • BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).[3][4][5] Link

  • MilliporeSigma. Peptide Coupling Reagents Guide: In-situ activating reagents.Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[2] Link

  • National Institutes of Health (NIH). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC. Link

  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Link

  • Google Patents. Processes for coupling amino acids using bis-(trichloromethyl) carbonate.Link

  • Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Solid-Phase Coupling of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Focus: Overcoming Steric Hindrance in -Disubstituted Amino Acid SPPS Introduction & Structural Challenges The incorporation of non-cano...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Focus: Overcoming Steric Hindrance in


-Disubstituted Amino Acid SPPS

Introduction & Structural Challenges

The incorporation of non-canonical, sterically hindered building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a highly specialized


-amino acid featuring a quaternary stereocenter at the 

-position (C3), which bears an amino group, a methyl group, and a vinyl group.

This unique structural topology provides two major pharmacological advantages:

  • Conformational Restriction: The quaternary C3 center heavily restricts the

    
     and 
    
    
    
    dihedral angles, inducing stable secondary structures (such as
    
    
    -turn or helical motifs) and protecting the peptide backbone from proteolytic degradation.
  • Orthogonal Functionalization: The terminal alkene (vinyl group) serves as a bioorthogonal handle for downstream modifications, including ring-closing metathesis (RCM) to form stapled peptides, or thiol-ene click chemistry for fluorophore conjugation.

The Synthetic Challenge: Coupling this residue to a growing peptide chain, and subsequently coupling the next residue onto its amine, presents severe steric challenges. While the carboxyl group at C1 is separated from the bulky C3 center by a methylene bridge (-CH


-), the sheer volume of the quaternary center still impedes standard coupling kinetics. More critically, if chain elongation is required after this residue, the deprotected C3 amine is highly shielded, rendering standard uronium-based coupling reagents ineffective [4].

Because this building block is N-Boc protected, it is typically utilized either as the N-terminal capping residue in standard Fmoc-SPPS (avoiding the need for Boc removal, which would prematurely cleave standard TFA-labile linkers) or incorporated within a global Boc-SPPS strategy.

Strategic Reagent Selection & Causality

To establish a self-validating and high-yielding protocol, the choice of coupling reagents must be driven by mechanistic causality rather than standard operating procedures.

Activating the Hindered Carboxyl Group

For coupling the carboxyl group of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid to the resin-bound amine, standard carbodiimides (DIC/HOBt) often result in incomplete couplings due to slow reaction rates and the formation of unreactive N-acylurea intermediates [2].

The Solution: Use HATU in combination with HOAt and a strong base like DIPEA. The electron-withdrawing nitrogen at position 7 of the HOAt ring exacerbates its acidity, making the resulting OAt active ester an exceptional leaving group. Furthermore, the pyridine nitrogen provides neighboring group participation, effectively guiding the resin-bound nucleophile to the carbonyl carbon [3].

Elongating the Chain (Coupling onto the Quaternary Amine)

If the Boc group is removed to continue chain elongation, standard uronium salts (HATU, HBTU) must be strictly avoided. The Causality: The acylation rate of the highly hindered C3 amine is extremely slow. During this lag time, excess uronium salts will react directly with the free amine to form a dead-end guanidinium byproduct , permanently terminating the peptide chain [3]. The Solution: Phosphonium salts such as PyBroP or PyAOP do not contain the structural moiety required to form guanidinium species. They generate highly reactive acyl halides or active esters in situ, allowing the reaction to be forced to completion via double-coupling or microwave assistance without capping the sequence [4].

Quantitative Reagent Comparison
Coupling ReagentChemical ClassReactivity LevelGuanidinylation RiskOptimal Use Case in this Protocol
DIC / HOBt CarbodiimideLow-ModerateNoneNot recommended; kinetics are too slow for

-amino acids.
HBTU UroniumModerateHighRoutine couplings only; fails on quaternary centers.
HATU / HOAt UroniumVery HighHigh (if excess used)Primary Choice: Activating the carboxyl group of the hindered

-AA.
PyBroP PhosphoniumHighNonePrimary Choice: Coupling the next residue onto the hindered C3 amine.
COMU Uronium (Oxyma)Very HighLowSafer alternative to HATU; excellent for microwave-assisted SPPS [2].

Mechanistic & Workflow Visualizations

SPPS_Workflow Start Resin Preparation (Swelling in DMF/NMP) Deprotect N-Terminal Deprotection (Piperidine or TFA) Start->Deprotect Wash1 Wash Cycle (DMF/DCM) Deprotect->Wash1 Preactivate Pre-activation of N-Boc-β-AA (HATU/HOAt + DIPEA, 3 min) Wash1->Preactivate Couple Coupling Reaction (Elevated Temp, 2-4 hrs) Preactivate->Couple Wash2 Wash Cycle (DMF/DCM) Couple->Wash2 Test Colorimetric Test (Chloranil / Micro-cleavage) Wash2->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Positive (Incomplete) Proceed Proceed to Cleavage (or Next AA via PyBroP) Test->Proceed Negative (Complete) Recouple->Wash2

Figure 1: Optimized SPPS workflow for coupling sterically hindered beta-amino acids.

Mechanism AA N-Boc-β-AA (Carboxyl Group) Base DIPEA (Base) AA->Base Deprotonation HATU HATU Reagent (Uronium Salt) Base->HATU Carboxylate Attack OAt_Ester OAt Active Ester (Highly Reactive) HATU->OAt_Ester HOAt Release Guanidinium Guanidinium Byproduct (Side Reaction) HATU->Guanidinium Excess HATU + Amine Amide Target Peptide Bond (Coupling Complete) OAt_Ester->Amide Nucleophilic Attack Amine Resin-Bound Amine (Nucleophile) Amine->Amide Peptide Bond Formation

Figure 2: HATU activation mechanism and the competing guanidinylation side reaction.

Experimental Protocols

Protocol A: Coupling N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid to the Resin

This protocol utilizes a slight stoichiometric deficit of HATU relative to the amino acid to absolutely prevent guanidinylation of the resin-bound amine [5].

Reagents Required:

  • N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents, 0.6 M in DMF)

  • DIPEA (6.0 equivalents)

  • Anhydrous DMF or NMP

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain.

  • Deprotection: Remove the N-terminal protecting group of the resin-bound peptide using standard protocols (e.g., 20% Piperidine/DMF for Fmoc). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) [1].

  • Pre-activation: In a separate vial, dissolve 3.0 eq of the N-Boc-amino acid and 3.0 eq of HOAt in a minimum volume of DMF. Add 2.9 eq of HATU.

  • Base Addition: Add 6.0 eq of DIPEA to the vial. Vortex the mixture for exactly 2–3 minutes to allow the formation of the OAt active ester. Do not exceed 3 minutes to prevent epimerization.

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin.

  • Agitation: Agitate the reaction at room temperature for 3 to 4 hours. For highly aggregated sequences, heat the reaction to 60°C for 30 minutes using a microwave peptide synthesizer.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Chain Elongation on the Hindered C3 Amine (Boc-SPPS Strategy)

If the sequence requires further elongation, use this protocol to couple the next amino acid onto the highly hindered, quaternary C3 amine of the deprotected residue.

Reagents Required:

  • Next Fmoc/Boc-Amino Acid (5.0 equivalents)

  • PyBroP (5.0 equivalents)

  • DIPEA (10.0 equivalents)

Step-by-Step Procedure:

  • Deprotection: Cleave the Boc group using 50% TFA in DCM for 30 minutes. Wash extensively with DCM, followed by a neutralization wash with 5% DIPEA in DCM (3 × 2 min) to yield the free base.

  • Reagent Mixing: Dissolve 5.0 eq of the incoming amino acid and 5.0 eq of PyBroP in minimal DCM/DMF (1:1 v/v).

  • In Situ Activation: Add the mixture to the resin, immediately followed by 10.0 eq of DIPEA.

  • Coupling: Agitate for 4–6 hours at room temperature.

  • Double Coupling: Drain and repeat steps 2–4 with fresh reagents to ensure complete conversion.

Analytical Validation & Quality Control

Trusting standard colorimetric tests blindly when working with quaternary centers will lead to sequence deletions. This protocol requires a self-validating analytical approach.

  • The Kaiser Test Limitation: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple. Because the C3 amine of this residue is attached to a bulky quaternary carbon, the intermediate condensation steps are sterically hindered. This often results in a false negative (colorless or faint brown resin) even when the amine is completely unreacted.

  • The Chloranil Test: For hindered primary amines and secondary amines, the Chloranil test is far more reliable. A positive result (indicating unreacted amine) will yield a distinct green/blue color on the resin beads.

  • Micro-Cleavage (Gold Standard): Withdraw 2–5 mg of resin, treat with the appropriate cleavage cocktail (e.g., TFA/TIS/H2O) for 1 hour, precipitate in cold ether, and analyze via LC-MS. This is the only definitive method to confirm the successful coupling of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid before proceeding to large-scale cleavage.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate / Synlett URL:[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Aapptec Peptides URL: [Link]

Application

Application Note: Synthesis of Stapled Peptides Using N-Boc Amino Acid Alkene Precursors

Executive Summary This Application Note details the protocol for synthesizing hydrocarbon-stapled alpha-helical peptides using N-Boc (tert-butyloxycarbonyl) chemistry.[1] While Fmoc-based Solid Phase Peptide Synthesis (S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for synthesizing hydrocarbon-stapled alpha-helical peptides using N-Boc (tert-butyloxycarbonyl) chemistry.[1] While Fmoc-based Solid Phase Peptide Synthesis (SPPS) is currently the dominant method for peptide stapling, Boc-SPPS remains indispensable for synthesizing peptides with base-sensitive moieties, "difficult" sequences prone to aggregation, or when utilizing specific thioester-generating linkers.[1]

This guide focuses on the incorporation of


-disubstituted alkene-bearing amino acids (the "precursors") and the subsequent Ring-Closing Metathesis (RCM) performed directly on the solid support.[1]
Key Advantages of this Protocol
  • Aggregation Suppression: The acidic TFA deprotection conditions in Boc-SPPS can disrupt secondary structures that cause aggregation during synthesis (beta-sheet formation), often resulting in higher crude purity for difficult sequences compared to Fmoc.[1]

  • Base-Sensitive Compatibility: Ideal for peptides containing base-labile modifications (e.g., specific glycopeptides or depsipeptides) that would degrade under the piperidine treatment of Fmoc chemistry.[1]

Strategic Design & Precursor Selection[1]

The "staple" is formed between two non-natural amino acids bearing olefinic side chains.[1] The stereochemistry and chain length of these N-Boc precursors determine the span and geometry of the helix stabilization.[1]

The N-Boc Precursors

Unlike standard amino acids, these precursors are


-methyl, 

-alkenyl substituted.[1] The quaternary

-carbon introduces significant steric hindrance, requiring modified coupling protocols.[1]
Common CodeChemical Name (Boc-Protected)ConfigurationTether LengthHelix Span

-Boc
N-Boc-(S)-2-(4-pentenyl)alanine

5 carbons

(One turn)

-Boc
N-Boc-(R)-2-(4-pentenyl)alanine

5 carbons

(Inverse)

-Boc
N-Boc-(R)-2-(7-octenyl)alanine

8 carbons

(Two turns)

-Boc
N-Boc-(S)-2-(7-octenyl)alanine

8 carbons

(Inverse)

Design Rule:

  • For

    
     stapling : Use 
    
    
    
    at position
    
    
    and
    
    
    at position
    
    
    .[1]
  • For

    
     stapling : Use 
    
    
    
    at position
    
    
    and
    
    
    at position
    
    
    .[1]

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Resin: MBHA (4-methylbenzhydrylamine) resin is recommended for generating C-terminal amides.[1] Substitution should be low (0.3–0.5 mmol/g) to prevent inter-chain cross-linking during RCM.[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required for the hindered precursors.[1]

  • RCM Catalyst: Grubbs I (First Generation) is standard; Grubbs II is more active but can lead to higher background isomerization.[1]

  • Solvents: Anhydrous 1,2-Dichloroethane (DCE) requires degassing (Argon sparging).[1][2]

Workflow Diagram

StapledPeptideWorkflow Start Resin Swelling & Boc-AA Loading Elongation Chain Elongation (TFA Deprotection / Coupling) Start->Elongation PrecursorCoup Coupling of N-Boc Precursors (HATU/HOAt, 2x Coupling) Elongation->PrecursorCoup At positions i, i+4/7 RCM Ring-Closing Metathesis (Grubbs Catalyst in DCE) Elongation->RCM Full Length Peptide (Still on Resin) PrecursorCoup->Elongation Continue Synthesis Wash Catalyst Wash (DMSO/Thisourea) RCM->Wash Cleavage HF Cleavage (High Acidity) Wash->Cleavage Purification HPLC Purification & MS Validation Cleavage->Purification

Figure 1: Workflow for Boc-SPPS synthesis of stapled peptides. Note that RCM is performed on-resin prior to HF cleavage to utilize the pseudo-dilution effect.[1]

Step-by-Step Methodology
Phase A: Chain Assembly (Boc-SPPS)
  • Standard Cycle: Perform standard Boc synthesis cycles:

    • Deprotection: 50% TFA in DCM (1 min pre-wash, 20 min reaction).[1]

    • Wash: DCM (3x), 5% DIEA/DCM (Neutralization, 2x), DCM (3x).

    • Coupling: Boc-AA (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF.[1]

  • Precursor Coupling (Critical Step):

    • Dissolve N-Boc precursor (

      
       or 
      
      
      
      , 2.5 eq) and HATU (2.4 eq) in minimal DMF.
    • Add HOAt (2.5 eq) to suppress racemization and improve kinetics.

    • Add DIEA (5 eq) and pre-activate for 1 minute.[1]

    • Add to resin and shake for 2 hours .

    • Double Couple: Drain and repeat the coupling step with fresh reagents to ensure 100% incorporation.[1]

    • Note: The Kaiser test may be inconclusive due to steric bulk; chloranil test or micro-cleavage/MS is preferred.[1]

Phase B: On-Resin Ring-Closing Metathesis (RCM)

Safety: Perform in a fume hood. Ruthenium catalysts are sensitive to oxygen in solution.[1]

  • Preparation: Wash the resin with DCM (3x) and then anhydrous DCE (3x).[1]

  • Catalyst Solution: Dissolve Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs I , 10 mM) in degassed anhydrous DCE.

    • Calculated as: ~20–30 mol% relative to the resin substitution.[1]

  • Reaction: Add catalyst solution to the resin.[1][3] Bubble Argon through the mixture for 1 min, then seal the vessel.

  • Incubation: Agitate at room temperature for 2 hours .

  • Iteration: Drain and repeat the catalyst addition and incubation step (Total 2 cycles) to drive the equilibrium toward the closed ring.

  • Quenching/Washing: Wash resin with DCE (3x).[1][3] To remove Ruthenium residues, wash with a solution of DMSO/DMF (1:1) or 5% thiourea in DMF.[1]

Phase C: Cleavage and Deprotection

Warning:[4][5] This step uses Hydrogen Fluoride (HF).[1][5] Requires specialized Teflon/Kel-F apparatus and rigorous safety training.[1]

  • Drying: Dry the resin thoroughly under high vacuum overnight.[1] Traces of DCM can react violently with HF.[1]

  • Scavengers: Add p-cresol (10% v/v) to the reaction vessel as a carbocation scavenger.

  • HF Cleavage: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 minutes.

    • Mechanism:[4][6][2][7][8] HF removes the N-terminal Boc, side-chain protecting groups (e.g., Bzl, Tos, Z), and cleaves the peptide from the resin. The hydrocarbon staple is stable to HF.[1]

  • Extraction: Evaporate HF. Precipitate the peptide with cold diethyl ether.[1][2] Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.

Analytical Validation

Mass Spectrometry (ESI-MS)

The stapled peptide will have a mass 28 Da lower than the linear bis-olefin precursor (loss of


 ethylene gas).[1]
SpeciesMass Change (

)
Observation
Linear PrecursorRefMajor peak if RCM failed
Stapled Product -28.05 Da Target Peak
Oxidized Product+16 DaMethionine/Tryptophan oxidation
HPLC Profile

Stapled peptides typically exhibit a longer retention time (increased hydrophobicity) compared to their linear counterparts on C18 Reverse-Phase columns.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of quaternary carbon.[1]Use HATU/HOAt. Increase temperature to 50°C (microwave assisted if available). Perform triple coupling.
Incomplete RCM Catalyst poisoning or aggregation.Ensure thorough washing of amine salts before RCM.[1] Use Grubbs II catalyst (more active) but monitor for isomerization.[1] Increase solvent volume (pseudo-dilution).[1]
Ruthenium Contamination Catalyst binding to peptide.[1]Wash resin with 5% thiourea or imidazole in DMF post-RCM.[1]
Side Reactions Benzyl cation re-attachment (during HF).[1]Increase p-cresol scavenger concentration.[1] Ensure temperature control during HF cleavage (0°C).

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[3] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[1][9] Journal of the American Chemical Society, 122(24), 5891–5892.

  • Kim, Y.-W., Grossmann, T. N., & Verdine, G. L. (2011).[1] Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771.

  • Williams, R. M., & Im, M.-N. (1991).[1] Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective glycine enolate alkylations.[1] Journal of the American Chemical Society, 113(24), 9276–9286. (Foundational chemistry for precursor synthesis).

  • Blackwell, H. E., & Grubbs, R. H. (1998).[1] Highly Efficient Synthesis of Covalent Cross-Linked Peptide Helices by Ring-Closing Metathesis.[1] Angewandte Chemie International Edition, 37(23), 3281–3284.[1]

Sources

Method

Application Notes &amp; Protocols: N-Boc-(+/-)-3-amino-3-methylpent-4-enoic Acid as a Versatile Chiral Building Block

Abstract N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a quaternary α-carbon, imp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a quaternary α-carbon, imparts exceptional conformational rigidity and resistance to enzymatic degradation when incorporated into peptide backbones. The terminal vinyl group serves as a versatile functional handle for a wide array of synthetic transformations. This guide provides a comprehensive overview of the critical first step—chiral resolution of the racemate—and subsequent applications of the enantiopure building blocks in solid-phase peptide synthesis (SPPS) and side-chain modifications. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Quaternary Amino Acids

Quaternary α-amino acids (α,α-disubstituted) are powerful tools in the design of peptidomimetics, therapeutic peptides, and other biologically active molecules.[][2] The steric hindrance at the α-carbon locks the peptide backbone into specific conformations (e.g., helical or turn structures) and provides a shield against proteolytic enzymes, thereby enhancing the metabolic stability and bioavailability of peptide-based drugs.[3][4] N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid embodies these features, with the added advantage of a vinyl moiety for post-synthetic diversification.

However, as with most pharmaceuticals, biological activity is exquisitely dependent on stereochemistry. Therefore, the primary and most critical challenge is the efficient separation of the racemic mixture into its constituent (R)- and (S)-enantiomers. This guide details a robust enzymatic method for this resolution, followed by protocols for leveraging the enantiopure products.

Physicochemical Properties and Handling

A summary of the key properties of the racemic starting material is provided below.

PropertyValue
IUPAC Name N-(tert-butoxycarbonyl)-3-amino-3-methylpent-4-enoic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
CAS Number 1335041-92-3 (for hydrochloride salt)
Appearance White to off-white solid
Storage Store at 2-8 °C, protect from moisture[]

The Gateway to Chirality: Resolution of Racemic N-Boc-(+/-)-3-amino-3-methylpent-4-enoic Acid

To utilize this compound as a chiral building block, the enantiomers must first be separated. Enzymatic kinetic resolution is an efficient and environmentally benign method for this purpose. The principle relies on the high stereoselectivity of an enzyme, typically a lipase, to catalyze a reaction (e.g., esterification) on one enantiomer at a much faster rate than the other.

Workflow for Chiral Resolution

G cluster_0 Protocol 1: Enzymatic Kinetic Resolution cluster_1 Separation & Analysis racemate Racemic N-Boc-Acid (+/-) enzyme Lipase (e.g., CALB) + Alcohol (e.g., Benzyl Alcohol) + Organic Solvent (e.g., Toluene) reaction Selective Esterification enzyme->reaction separation Workup & Extraction (e.g., Bicarbonate Wash) reaction->separation ester Enantiopure N-Boc-Ester (e.g., S-enantiomer) separation->ester Organic Layer acid Enantiopure N-Boc-Acid (e.g., R-enantiomer) separation->acid Aqueous Layer (after acidification) hplc Protocol 2: Chiral HPLC (Determine e.e. %) ester->hplc acid->hplc G start Resin-Bound Peptide (N-terminal Boc) deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIPEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling (Enantiopure N-Boc-Acid + HBTU/HATU) neutralization->coupling wash Wash Step coupling->wash end Resin-Bound Peptide (n+1 residues) wash->end Cycle Repeats

Sources

Application

Methods for functionalizing the terminal alkene in beta-amino acids

Application Note: Strategic Functionalization of Terminal Alkenes in -Amino Acid Scaffolds -Amino Acid Alkene Handles Executive Summary & Strategic Rationale -amino acids are pivotal in modern drug design due to their ab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Terminal Alkenes in -Amino Acid Scaffolds


-Amino Acid Alkene Handles

Executive Summary & Strategic Rationale


-amino acids are pivotal in modern drug design due to their ability to induce specific secondary structures (foldamers) and their resistance to proteolytic degradation. However, the direct synthesis of highly functionalized 

-amino acid side chains is often limited by the availability of chiral precursors.

The incorporation of a terminal alkene (typically via


-allylation of aspartic acid derivatives or Arndt-Eistert homologation of vinyl-glycine) provides a "versatile handle." This unreactive hydrocarbon can be activated late-stage to install diverse functionalities—ranging from lipophilic tails to polar recognition motifs—without rebuilding the peptide backbone.

This guide details three high-fidelity methods to functionalize this alkene:

  • Olefin Cross-Metathesis (CM): For carbon chain extension and stapling.

  • Thiol-Ene Radical Addition: For "click" conjugation of delicate biomolecules.

  • Hydroboration-Oxidation: For introducing oxygen functionality and lactonization.

Decision Framework: Method Selection

Before beginning experimental work, use the following logic flow to select the appropriate functionalization strategy based on your target moiety and backbone stability.

ReactionSelection Start Target Functionalization Carbon C-C Bond Formation (Chain Extension/Stapling) Start->Carbon Extend Skeleton Hetero Heteroatom Installation Start->Hetero Add Polarity/Tag Metathesis Olefin Cross-Metathesis (Grubbs Cat.) Carbon->Metathesis Styrenes, Acrylates, Alkenes Click Thiol-Ene Coupling (Radical 'Click') Hetero->Click S-Conjugation (Lipids, Sugars) Oxidation Hydroboration-Oxidation (Anti-Markovnikov -OH) Hetero->Oxidation Hydroxyl Group (H-Bonding)

Figure 1: Decision tree for selecting the optimal functionalization pathway for terminal alkenes.

Method A: Olefin Cross-Metathesis (CM)[1]

Cross-metathesis (CM) is the premier method for extending the carbon skeleton. It is particularly powerful for introducing functional groups (esters, amides) that are distant from the backbone.

Mechanistic Insight

The reaction is thermodynamically controlled. The key challenge in


-amino acids is preventing homodimerization  of the starting material. Success relies on categorizing olefins according to the Grubbs classification:
  • Type I Olefins (Rapid Homodimerization): Terminal alkenes (your substrate).

  • Type II Olefins (Slow Homodimerization): Electron-deficient alkenes (e.g., acrylates, styrenes).

Strategy: Use an excess of a Type II olefin partner to drive the equilibrium toward the Cross-Metathesis product rather than the homodimer.

Protocol: Ruthenium-Catalyzed Cross-Metathesis[2]

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is preferred for its stability and tolerance of the free amide N-H often present in amino acids.

  • Solvent: Dichloromethane (DCM) (anhydrous, degassed).

  • Partner: Methyl acrylate, styrene, or functionalized alkene (5–10 equivalents).

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the

    
    -amino acid alkene substrate (1.0 equiv, 0.1 M final conc.) and the cross-partner (5.0–10.0 equiv) in anhydrous DCM.
    
  • Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition: Add HG-II catalyst (2.5 mol%) as a solid or dissolved in minimal DCM.

  • Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: If conversion stalls <50%, add a second portion of catalyst (2.5 mol%).

  • Quenching: Remove from heat. Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. This converts the active Ru-carbene into an inactive Fischer carbene.

  • Purification: Concentrate in vacuo. Purify via flash chromatography.

    • Tip: Ruthenium byproducts are dark and sticky. Adding DMSO (5 equiv) before concentration can help sequester Ru during column chromatography.

Data Summary: Catalyst Performance
CatalystActivityFunctional Group ToleranceRecommended Use
Grubbs I ModerateLow (No alcohols/acids)Simple hydrocarbon extensions
Grubbs II HighHighSterically hindered substrates
Hoveyda-Grubbs II Very HighExcellentComplex

-peptides, solid-phase

Method B: Thiol-Ene Radical Addition ("Click")

This method utilizes the anti-Markovnikov addition of a thiol across the alkene. It is metal-free, orthogonal to most protecting groups, and works in aqueous media, making it ideal for stapling peptides or attaching delicate tags (fluorophores, sugars).

Mechanistic Insight

The reaction proceeds via a radical chain mechanism initiated by light (photo-initiated). Because it generates a thioether linkage, it mimics post-translational modifications like lipidation or glycosylation.

ThiolEne I Initiator (Radical) RS_Rad Thiyl Radical (RS•) I->RS_Rad + R-SH C_Rad Carbon Radical RS_Rad->C_Rad + Alkene Alkene Alkene Substrate Product Thioether Product C_Rad->Product + R-SH Product->RS_Rad Chain Transfer

Figure 2: Radical chain propagation in Thiol-Ene coupling.

Protocol: Photo-Initiated Coupling

Reagents:

  • Thiol: Cysteine derivative, thio-sugar, or alkyl thiol (2–5 equiv).

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents; VA-044 for aqueous systems.

  • Light Source: UV lamp (365 nm).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -amino acid substrate (1.0 equiv) and Thiol (3.0 equiv) in degassed solvent (DMF, MeOH, or Water/Acetonitrile).
    
  • Initiator: Add Photoinitiator (0.1–0.5 equiv).

  • Irradiation: Irradiate at 365 nm at room temperature for 15–60 minutes.

    • Safety: Use UV protective eyewear and shielding.

  • Workup:

    • Organic: Dilute with EtOAc, wash with saturated NaHCO3 (to remove excess acidic thiols) and brine.

    • Aqueous/Peptide: Direct purification via preparative HPLC.

Method C: Hydroboration-Oxidation

Converting the terminal alkene to a primary alcohol allows for further derivatization (e.g., oxidation to aldehyde/acid) or intramolecular cyclization to form lactones, which rigidify the


-peptide structure.
Protocol: Anti-Markovnikov Hydration

Reagents:

  • Borane: 9-BBN (0.5 M in THF) is preferred over BH3-THF for higher regioselectivity on terminal alkenes.

  • Oxidant: NaOH (3M) and H2O2 (30%).

Step-by-Step Workflow:

  • Hydroboration: In a dry flask under N2, cool solution of substrate (1.0 equiv in THF) to 0°C.

  • Addition: Dropwise add 9-BBN (1.5–2.0 equiv). Stir at 0°C for 1 hour, then warm to RT overnight.

  • Oxidation: Cool back to 0°C. Carefully add NaOH (3M, 3 equiv) followed by dropwise addition of H2O2 (3 equiv).

    • Caution: Exothermic reaction.

  • Extraction: Dilute with water, extract with diethyl ether or EtOAc.

  • Result: Yields the terminal primary alcohol.

References

  • Grubbs, R. H. (2003). "Olefin metathesis." Tetrahedron, 60(34), 7117-7140. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2] Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Clerici, M., et al. (2016). "Efficient Thiol-Ene Mediated Protocol for Thiolated Peptide Synthesis." Organic & Biomolecular Chemistry. Link

  • Brown, H. C. (1975). "Organic Syntheses via Boranes." Wiley-Interscience.

Sources

Method

Advanced Bioconjugation Strategies Utilizing Vinyl-Functionalized Amino Acid Residues

Document Type: Application Note & Experimental Protocols Target Audience: Bioconjugation Scientists, Protein Engineers, and Therapeutics Developers Executive Summary & Mechanistic Rationale The integration of vinyl-funct...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocols Target Audience: Bioconjugation Scientists, Protein Engineers, and Therapeutics Developers

Executive Summary & Mechanistic Rationale

The integration of vinyl-functionalized amino acids into peptides and proteins has revolutionized late-stage functionalization. Traditional bioconjugation relies heavily on maleimide-thiol chemistry; however, maleimide-derived succinimide thioethers are notoriously susceptible to retro-Michael exchange in systemic circulation, leading to premature payload loss[1].

Vinyl-functionalized amino acids offer a highly tunable, stable alternative. Depending on their electronic environment, these residues dictate entirely different conjugation pathways:

  • Unactivated Alkenes (e.g., Vinylglycine): Terminal aliphatic alkenes act as strictly bioorthogonal handles. Because they are unactivated, they are inert to biological nucleophiles under physiological conditions. They require radical initiation to undergo anti-Markovnikov thiol-ene "click" chemistry, ensuring absolute chemoselectivity[2][3].

  • Activated Alkenes (e.g., Vinyl Sulfones): When the vinyl group is conjugated to a highly electron-withdrawing sulfone, it becomes a potent Michael acceptor[4]. Vinyl sulfones are superior to maleimides because the resulting thioether adduct is highly resistant to hydrolysis and retro-Michael cleavage, making them ideal for long-circulating radiopharmaceuticals and antibody-drug conjugates (ADCs)[1][5].

Reaction Pathway Visualization

G Start Vinyl-Functionalized Amino Acid Unactivated Unactivated Alkene (e.g., Vinylglycine) Start->Unactivated Activated Activated Alkene (e.g., Vinyl Sulfone) Start->Activated ThiolEne Radical Thiol-Ene Click Chemistry Unactivated->ThiolEne Michael Michael-Type Addition Activated->Michael Cond1 UV (365 nm) Photoinitiator ThiolEne->Cond1 Cond2 pH 7.0-7.5 (Thiol) pH >8.5 (Amine) Michael->Cond2 Product1 Stable Thioether Linkage Cond1->Product1 Product2 Stable Sulfone Adduct Cond2->Product2

Divergent bioconjugation pathways for unactivated vs. activated vinyl-functionalized amino acids.

Experimental Protocols & Causality

As a bioconjugation scientist, understanding the why behind a protocol is as critical as the how. The following methodologies are designed as self-validating systems, ensuring that experimental integrity is confirmed at every step.

Protocol A: Radical-Mediated Thiol-Ene Conjugation of Vinylglycine-Peptides

This protocol leverages the unactivated terminal alkene of vinylglycine for late-stage peptide modification[2].

Reagents:

  • Vinylglycine-containing peptide (1.0 eq, 1-5 mM)

  • Thiol payload (e.g., PEG-SH or fluorophore-SH) (3.0 eq)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) (0.2 eq)

  • Solvent: Degassed DMF or Methanol

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve the peptide and thiol payload in the solvent. Causality: You must thoroughly degas the solution via 3 cycles of freeze-pump-thaw or rigorous argon sparging for 15 minutes. Molecular oxygen has a triplet ground state that rapidly reacts with carbon-centered radicals to form peroxyl radicals, terminating the chain reaction and stalling the conjugation.

  • Initiation: Add DPAP to the mixture.

  • Irradiation: Irradiate the reaction vessel with a 365 nm UV LED lamp for 30–60 minutes at room temperature. Causality: 365 nm UV specifically induces homolytic cleavage of DPAP without damaging aromatic amino acid residues (like Tryptophan or Tyrosine), which absorb at shorter wavelengths (280 nm).

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS.

    • Validation checkpoint: The presence of a peak at

      
       confirms successful anti-Markovnikov addition.
      
    • Quality control checkpoint: The absence of a peak at

      
       validates that your degassing was successful; if this peak is present, oxygen induced oxidative dimerization of your thiol payload.
      
Protocol B: Chemoselective Michael Addition to Vinyl Sulfone-Modified Proteins

This protocol utilizes the activated vinyl sulfone group for highly stable, thiol-selective conjugation[1][4].

Reagents:

  • Vinyl sulfone-tagged biomolecule (1.0 eq, 10-50 µM)

  • Thiol-containing probe (5.0 eq)

  • Buffer: 100 mM Sodium Phosphate, pH 7.2

  • Quenching agent: L-Cysteine (50 eq)

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the biomolecule into the pH 7.2 phosphate buffer. Causality: Strict pH control is the sole driver of chemoselectivity here. At pH 7.2, cysteine thiols (

    
    ) are sufficiently deprotonated to act as soft nucleophiles. Conversely, lysine primary amines (
    
    
    
    ) remain fully protonated and non-nucleophilic, preventing off-target cross-linking[1].
  • Conjugation: Add the thiol probe and incubate at room temperature for 2–4 hours with gentle agitation.

  • Self-Validation (Ellman’s Assay): Before quenching, perform an Ellman’s assay (DTNB) on an aliquot. Run a parallel mock reaction (thiol probe + buffer, no protein) as a control.

    • Validation checkpoint: The difference in absorbance at 412 nm between the mock reaction and the active reaction directly quantifies the exact molar amount of thiol consumed, intrinsically validating the conjugation stoichiometry.

  • Quenching: Add excess L-Cysteine and incubate for 15 minutes to cap any unreacted vinyl sulfone groups, followed by size-exclusion chromatography (SEC) purification.

Quantitative Data Presentation

The following table summarizes the kinetic and thermodynamic profiles of vinyl-based bioconjugation handles compared to the industry standard (Maleimide).

Functional HandleReactivity TypeOptimal pHReaction RateIn Vivo Conjugate StabilityPrimary Application
Maleimide (Control)Michael Addition6.5 – 7.5Very Fast (< 30 min)Low (Prone to Retro-Michael)In vitro labeling
Vinyl Sulfone Michael Addition7.0 – 7.5Moderate (2 – 4 hr)Excellent (Irreversible)Radiopharmaceuticals & ADCs[1]
Vinylglycine Radical Thiol-EneN/A (Organic/Aq)Fast (UV dependent)Excellent (Stable Thioether)Late-stage peptide modification[2]
Vinyl Thioester Acyl Thiol-EneN/A (Organic)ModerateGood (Undergoes S,N transfer)Native chemical ligation[3]

References

1.[4] Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. URL:[Link] 2.[1] From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics (via PMC). URL:[Link] 3.[5] Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. Bioconjugate Chemistry. URL:[Link] 4.[2] Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Chemistry (via PMC). URL:[Link] 5.[3] Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing racemization during activation of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

Technical Support Center: Troubleshooting Activation and Coupling of N-Boc-( )-3-amino-3-methylpent-4-enoic Acid Welcome to the Technical Support Center. As researchers and drug development professionals transition from...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Activation and Coupling of N-Boc-( )-3-amino-3-methylpent-4-enoic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals transition from standard


-amino acids to complex peptidomimetics, unique synthetic challenges arise. This guide addresses the specific mechanistic hurdles—often misdiagnosed as racemization—encountered when activating and coupling sterically hindered 

-disubstituted

-amino acids like N-Boc-3-amino-3-methylpent-4-enoic acid.

Part 1: The "Racemization" Misconception (FAQs)

Q1: I am observing multiple product peaks during the coupling of N-Boc-(


)-3-amino-3-methylpent-4-enoic acid. Is my amino acid racemizing during carboxyl activation? 

A1: No. Your amino acid is not racemizing. It is a common diagnostic error to attribute multiple HPLC peaks to the racemization of


-amino acids. Classical racemization in peptide synthesis occurs via oxazolone formation or direct enolization at the 

-carbon[1].

The Causality: N-Boc-3-amino-3-methylpent-4-enoic acid is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-disubstituted amino acid. Its chiral center is located at C3, which is physically separated from the activated C1 carbonyl by the C2 methylene bridge . This structural insulation precludes oxazolone formation and prevents enolization from inverting the C3 stereocenter.

Furthermore, because your starting material is a racemate (denoted by the "


" prefix), coupling it to any chiral nucleophile (such as an 

-amino acid ester) will inherently yield a 1:1 mixture of diastereomers . If you require a single stereoisomer, you must perform a chiral resolution prior to coupling.

Racemization Alpha α-Amino Acid (Chiral Center at C2) AlphaOx Oxazolone Formation (Racemization at C2) Alpha->AlphaOx Activation Beta β-Amino Acid (Chiral Center at C3) BetaSafe Insulated by C2 Methylene (No Oxazolone, No Racemization) Beta->BetaSafe Activation

Fig 2: Structural insulation of β-amino acids prevents classical oxazolone racemization.

Part 2: The Real Culprit — -Lactam Formation

Q2: I switched to an enantiopure version of the amino acid, but my coupling yields are still abysmal (<20%), and I see a major non-polar side product. What is happening?

A2: You are experiencing intramolecular


-lactam formation. 
The Causality: N-Boc-3-amino-3-methylpent-4-enoic acid possesses severe steric bulk at the 

-position (a methyl group, a vinyl group, and the N-Boc protected amine). When the C1 carboxyl group is activated (e.g., via DIC/HOBt or HATU), intermolecular nucleophilic attack by the incoming amine is sterically hindered and kinetically slow.

Consequently, the N-Boc nitrogen acts as an internal nucleophile, rapidly attacking the activated carbonyl to form a 4,4-disubstituted N-Boc-


-lactam [2]. Under standard conditions, this 

-lactam is a dead-end side product that drastically reduces your peptide yield.

Mechanism cluster_paths ActEster Activated N-Boc-β-Amino Acid (C1 Activated, C3 Chiral Center) Inter Intermolecular Attack (Amine Nucleophile) ActEster->Inter Slow (Steric Hindrance) Intra Intramolecular Attack (N-Boc Nitrogen) ActEster->Intra Fast (Proximity Effect) Peptide Desired β-Peptide (No Racemization at C3) Inter->Peptide Lactam N-Boc-4,4-disubstituted-β-Lactam (Major Side Product) Intra->Lactam Lactam->Peptide KCN Catalysis (Palomo Protocol)

Fig 1: Divergent pathways during activation of sterically hindered β3,3-amino acids.

Part 3: Strategies to Optimize Coupling

Q3: How do I suppress


-lactam formation and force the intermolecular coupling? 

A3: Stop fighting the


-lactam formation; exploit it. 
Standard optimization (e.g., lowering temperature or changing bases) is insufficient for 

-disubstituted systems. Palomo et al. demonstrated that 4,4-disubstituted N-Boc-

-lactams are actually excellent, epimerization-free acylating agents when activated by a cyanide catalyst[3].

By intentionally driving the activation to the


-lactam first, and then adding your amine nucleophile with a catalytic amount of KCN, the small, highly nucleophilic cyanide ion easily attacks the hindered lactam carbonyl. This forms a transient acyl cyanide intermediate that rapidly and quantitatively couples with the amine.
Quantitative Data on Coupling Efficiencies
Activation StrategyReagentsPrimary ProductYield (%)Epimerization at C3
Standard Carbodiimide DIC / HOBt / DIPEAN-Boc-

-Lactam
< 15% (Peptide)None
Uronium/Aminium HATU / HOAt / TMPN-Boc-

-Lactam
20 - 30% (Peptide)None
Cyanide-Catalyzed Ring Opening 1. DIC (Lactamization) 2. KCN / Amine

-Peptide
85 - 95%None

Part 4: Experimental Protocols

Protocol: KCN-Catalyzed Coupling of Sterically Hindered -Amino Acids

Note: Every step in this protocol is designed as a self-validating system to ensure reaction control before proceeding to the next phase.

Phase 1: Deliberate


-Lactam Formation 
  • Dissolution: Dissolve 1.0 equivalent of N-Boc-3-amino-3-methylpent-4-enoic acid in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Activation: Add 1.1 equivalents of Diisopropylcarbodiimide (DIC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 2 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC or LC-MS. The acyclic activated ester will disappear, replaced by a highly non-polar spot corresponding to the N-Boc-

    
    -lactam. Do not proceed to workup until conversion is >95%.
    
  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to isolate the pure N-Boc-

    
    -lactam.
    

Phase 2: Cyanide-Catalyzed Aminolysis 5. Reconstitution: Dissolve the isolated N-Boc-


-lactam (1.0 eq) and your target amine/amino acid ester (1.2 eq) in anhydrous THF or DMF.
6. Catalysis:  Add 0.1 to 0.2 equivalents of Potassium Cyanide (KCN).
⚠️ Safety Note: Perform this step in a strictly ventilated fume hood. Ensure absolutely no acidic conditions are present in the reaction flask to prevent the generation of lethal HCN gas.
7. Coupling:  Stir the reaction at room temperature for 12–24 hours. The cyanide ion will act as a nucleophilic catalyst, opening the lactam to form an acyl cyanide, which is immediately trapped by the amine.
8. Validation (In-Process Control):  Perform a Kaiser test (if synthesizing on solid phase) or LC-MS (solution phase) to confirm the complete disappearance of the free amine.
9. Purification:  Quench the reaction safely, perform a standard aqueous workup, and purify the resulting 

-peptide via flash chromatography.

References

Sources

Optimization

Optimizing purification of hydrophobic beta-amino acid intermediates

Technical Support Center: Optimizing Purification of Hydrophobic -Amino Acid Intermediates -Amino Acid Purification Executive Summary Hydrophobic -amino acids (e.g., -homo-amino acids, -aryl amino acids) present a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Purification of Hydrophobic


-Amino Acid Intermediates 

-Amino Acid Purification

Executive Summary

Hydrophobic


-amino acids (e.g., 

-homo-amino acids,

-aryl amino acids) present a unique purification paradox. Their extended carbon backbones increase hydrophobicity, causing strong retention and aggregation on Reverse Phase (RP) media, while their zwitterionic potential (if unprotected) or hydrogen-bonding capability leads to severe streaking on Normal Phase (NP) silica.

This guide addresses the specific challenges of purifying N-protected


-amino acid intermediates  (Fmoc/Boc-protected free acids or esters), which are critical building blocks in peptidomimetic drug discovery.

Part 1: Flash Chromatography Troubleshooting (Normal Phase)

Q1: My Fmoc-


-amino acid streaks severely on silica gel, even with high polarity solvents. How do I fix this? 

Diagnosis: Streaking (tailing) is caused by the interaction of the free carboxylic acid (-COOH) or the carbamate proton (Fmoc-NH-) with the silanol groups (Si-OH) on the silica surface. For hydrophobic


-amino acids, this is exacerbated by poor solubility in non-polar mobile phases.

The Solution: The "Modifier" Protocol You must suppress the ionization or hydrogen bonding of the polar groups.

  • Acidic Modifiers (For N-protected free acids):

    • Add 0.5% to 1.0% Acetic Acid (AcOH) to both the non-polar (Hexane/DCM) and polar (EtOAc/MeOH) mobile phases.

    • Mechanism:[1] The acid keeps the carboxylic acid protonated (neutral), reducing interaction with basic silanols.

  • Solvent System Switch:

    • Avoid Hexane/EtOAc if solubility is poor.

    • Recommended System: Dichloromethane (DCM) / Methanol (MeOH). Start with 100% DCM and gradient to 10% MeOH.

    • Advanced Tip: For extremely hydrophobic analogs (e.g., Fmoc-

      
      -homo-Trp), use Toluene/Acetone . Toluene provides 
      
      
      
      -
      
      
      interactions that can improve separation of aromatic impurities.

Q2: My product precipitates on the column during loading. How do I load hydrophobic intermediates effectively?

The Solution: Dry Loading vs. Liquid Loading Direct liquid injection often fails because the solvent required to dissolve the sample (e.g., DMF, DMSO) ruins the chromatography resolution (strong solvent effect).

  • Protocol: Celite Dry Loading

    • Dissolve the crude

      
      -amino acid in the minimum amount of DCM or Acetone.
      
    • Add Celite 545 (ratio 1:2 sample to Celite).

    • Rotary evaporate until a free-flowing powder is obtained.

    • Pack this powder into a solid load cartridge or directly on top of the silica bed.

    • Why: This eliminates solvent incompatibility and prevents precipitation at the mobile phase interface.

Part 2: Reverse Phase HPLC (RP-HPLC) Optimization

Q3: I see broad, split peaks on C18, but the mass spec confirms it’s a single compound. Is it degrading?

Diagnosis: It is likely not degradation.


-amino acids and peptides are prone to:
  • Conformational Isomerism: The cis/trans isomerization of the carbamate bond (Fmoc/Boc) can separate on high-efficiency columns.

  • Aggregation: Hydrophobic

    
    -peptides form secondary structures (helices/sheets) in aqueous acetonitrile.
    

The Solution: Temperature and Buffer Control

ParameterAdjustmentScientific Rationale
Column Temp Increase to 50°C - 60°C Increases kinetic energy, accelerating cis/trans interconversion to merge split peaks into a sharp singlet.
Buffer Switch to 0.1% TFA (Trifluoroacetic Acid)TFA is an ion-pairing agent that masks cationic charges and disrupts hydrogen-bonded aggregates.
Stationary Phase Switch to C4 or C8 For very hydrophobic analogs (e.g., >15 carbons), C18 retains too strongly. C4 allows elution at lower organic % where solubility is better.

Q4: How do I remove the TFA salt after purification? It is cytotoxic to my downstream assay.

The Solution: Desalting / Salt Exchange Lyophilizing from HCl is risky for acid-sensitive protecting groups.

  • Protocol: Dissolve the purified TFA salt in organic solvent (EtOAc). Wash 3x with saturated NaHCO3 (to make the free carboxylate), then carefully acidify the aqueous layer with dilute HCl or Citric Acid to pH 3 and extract back into EtOAc. Dry and concentrate.

Part 3: Work-up & Extraction Strategies (The "Acid Wash")

Q5: Can I avoid chromatography altogether?

Answer: Yes, for N-protected intermediates (Fmoc/Boc-


-AA-OH), an Acid-Base Extraction  is often superior to chromatography for removing non-acidic impurities.

Protocol: The "Back-Extraction" Purification

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Basic Wash: Extract with sat. NaHCO3 (aq).

    • Result: The Product (COOH) becomes Product-COO⁻Na⁺ and moves to the Aqueous Phase . Impurities (uncoupled amines, non-acidic byproducts) stay in the Organic Phase .

  • Separation: Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Add 1M HCl or 10% Citric Acid until pH ~2-3.

    • Result: Product reprecipitates or oils out as the free acid.

  • Extraction: Extract the cloudy aqueous mixture with fresh EtOAc.

  • Finish: Wash with Brine, dry over Na2SO4, and evaporate.

Part 4: Visualization & Decision Logic

Figure 1: Purification Strategy Decision Tree

Caption: A logic flow for selecting the optimal purification route based on intermediate properties.

PurificationStrategy Start Crude Hydrophobic beta-Amino Acid CheckProtect Is N-Terminus Protected? (Fmoc/Boc) Start->CheckProtect CheckAcid Is C-Terminus Free? (-COOH) CheckProtect->CheckAcid Yes Flash Flash Chromatography (Normal Phase) CheckProtect->Flash No (Free Amine) AcidBase Protocol A: Acid/Base Extraction CheckAcid->AcidBase Yes CheckAcid->Flash No (Ester) PurityCheck Purity > 95%? AcidBase->PurityCheck HPLC Preparative RP-HPLC PurityCheck->HPLC No (High Purity Req) Final Final Pure Intermediate PurityCheck->Final Yes FlashCond Condition: DCM/MeOH + 1% AcOH Flash->FlashCond FlashCond->Final HPLCCond Condition: C18/C8 Column 0.1% TFA, 60°C HPLC->HPLCCond HPLCCond->Final

Figure 2: Troubleshooting Silica Streaking

Caption: Diagnostic workflow for resolving peak tailing on normal phase silica.

StreakingFix Problem Problem: Streaking/Tailing on TLC Identify Identify Functional Group Problem->Identify Acidic Free Acid (-COOH) Identify->Acidic Basic Basic Amine (-NH2) Identify->Basic FixAcid Add 1% Acetic Acid to Mobile Phase Acidic->FixAcid FixBase Add 1% Triethylamine (TEA) or NH4OH Basic->FixBase Result Sharp Peaks (Suppressed Ionization) FixAcid->Result FixBase->Result

Part 5: Detailed Protocols

Protocol A: Modified Silica Gel Flash Chromatography

Application: Purification of Fmoc-


-amino acid esters or difficult free acids.
  • Column Equilibration: Flush column with 3 CV (Column Volumes) of the starting mobile phase containing the modifier (e.g., Hexane/EtOAc 80:20 + 1% AcOH ).

  • Sample Loading: Use the Celite Dry Load method (described in Q2).

  • Gradient Elution:

    • Solvent A: Hexane + 1% AcOH

    • Solvent B: Ethyl Acetate + 1% AcOH

    • Gradient: 0% B to 100% B over 15 CV.

    • Note: If the compound is very polar, switch to DCM/MeOH (0-10%) with AcOH.

Protocol B: Anti-Solvent Crystallization

Application: Large-scale purification (>5g) where chromatography is expensive.

  • Dissolve the crude hydrophobic

    
    -amino acid in the minimum volume of warm Ethyl Acetate  or DCM .
    
  • Slowly add Hexane or Heptane (Anti-solvent) dropwise with stirring until the solution turns slightly cloudy.

  • Heat slightly to re-dissolve the cloudiness.

  • Remove from heat and let stand at Room Temperature (RT) for 2 hours, then move to 4°C overnight.

  • Filter the white precipitate and wash with cold Hexane.

References

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. (Methods for ion-pairing agents in RP-HPLC).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Discusses secondary structures of

    
    -peptides affecting solubility). 
    
  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on synthesis and purification of beta-amino acids).

  • Biotage. (2024). "Flash Purification of Amino Acids and Peptides: Strategies for Success." Biotage Application Notes. (Silica modifier protocols).

  • Sigma-Aldrich. (2025). "Cleavage and Deprotection Protocols for Fmoc-SPPS." Technical Bulletins. (Acid/Base workup strategies).[2][3][4][5]

Sources

Troubleshooting

Advanced Troubleshooting Guide: Solubilizing N-Boc Amino Alkenes in Aqueous Media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of N-Boc (tert-butyloxycarbonyl) protected amino alkenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of N-Boc (tert-butyloxycarbonyl) protected amino alkenes. The combination of the highly lipophilic Boc carbamate and the non-polar alkene hydrocarbon chain makes these molecules notoriously difficult to dissolve in standard biological buffers or aqueous reaction media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers, ensuring your downstream assays and synthetic steps succeed.

Section 1: Core Mechanisms & Baseline Troubleshooting

Q: Why do my N-Boc amino alkenes immediately precipitate in PBS, and why doesn't adjusting the pH help?

A: N-Boc protection converts a basic primary or secondary amine into a neutral carbamate. Because the carbamate nitrogen is non-basic (pKa < 0) and the alkene tail lacks ionizable protons, the molecule remains uncharged across the entire physiological pH range (pH 2–12). Consequently, adjusting the buffer pH does not induce ionization.

The precipitation is driven entirely by the hydrophobic effect. Water molecules are forced to form a highly ordered clathrate cage around the bulky tert-butyl group and the alkene chain, which is entropically unfavorable. To solubilize these compounds, you must disrupt this hydrophobic penalty using micellar encapsulation, host-guest complexation, or co-solvents, rather than pH manipulation.

Section 2: Micellar Catalysis for Aqueous Reactions

Q: I am trying to perform a ruthenium-catalyzed olefin cross-metathesis on an N-Boc amino alkene in water, but the reaction fails due to substrate insolubility. How can I facilitate this?

A: For transition-metal catalyzed reactions in water, traditional organic co-solvents often deactivate the catalyst or fail to provide a high enough local substrate concentration. The optimal solution is micellar catalysis using designer amphiphiles like TPGS-750-M[1].

TPGS-750-M is composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750 chain linked by succinic acid. In water, it spontaneously forms nanomicelles (approx. 50 nm in diameter). The highly lipophilic N-Boc alkene and the transition metal catalyst co-localize within the tocopherol core, creating a highly concentrated nanoreactor that drives the reaction forward at room temperature[2].

Table 1: Comparison of Solubilization Media for N-Boc Alkene Metathesis

Solubilization MediumSubstrate Aqueous SolubilityCatalyst StabilityTypical Metathesis YieldEnvironmental Impact
Pure Water / PBS< 0.1 mg/mLPoor< 5%Low
20% DMSO/Water2 - 5 mg/mLModerate20 - 30%Moderate
2.5 wt% PTS/Water> 50 mg/mLHigh60 - 70%Low
2.5 wt% TPGS-750-M> 100 mg/mLVery High85 - 95%Very Low (Green)

Protocol: Olefin Cross-Metathesis in Aqueous TPGS-750-M Note: This self-validating protocol ensures that if the reaction fails, the variable is isolated to catalyst degradation rather than substrate insolubility.

  • Preparation of Micellar Medium: Dissolve TPGS-750-M (2.5% w/w) in degassed HPLC-grade water. Stir vigorously for 30 minutes until a homogenous, slightly opalescent solution forms.

  • Substrate Addition: Add the N-Boc amino alkene (1.0 equiv) and the cross-metathesis partner (e.g., an acrylate, 2.0 equiv) directly to the aqueous micellar solution. Stir for 15 minutes to allow partitioning into the hydrophobic micelle cores.

  • Catalyst Introduction: Add the 2nd Generation Grubbs Catalyst (2 mol%). The reaction mixture will turn a characteristic brown/purple.

  • Reaction & Monitoring: Stir at room temperature (20–25 °C) for 4–12 hours. Monitor via TLC (extract a 10 µL aliquot with 50 µL of EtOAc).

  • Product Extraction: Extract the product using a minimal volume of a green organic solvent (e.g., EtOAc). The TPGS-750-M remains in the aqueous phase and can be recycled for subsequent runs[1].

MicellarCatalysis A Aqueous Buffer + TPGS-750-M BB BB A->BB B Spontaneous Micelle Formation C Lipophilic Core (a-Tocopherol) D N-Boc Alkene + Catalyst Entry C->D E Nanoreactor: Cross-Metathesis D->E F In-Flask Extraction (EtOAc) E->F BB->C

Workflow of TPGS-750-M micellar catalysis for solubilizing and reacting N-Boc alkenes in water.

Section 3: Host-Guest Complexation for Biological Assays

Q: I need to test an N-Boc amino alkene in a live-cell assay. I cannot use TPGS-750-M or high concentrations of DMSO because they are cytotoxic or disrupt cell membranes. What is the alternative?

A: For biological applications, cyclodextrins (CDs) are the gold standard for non-covalent solubilization[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can form an inclusion complex with the N-Boc amino alkene. The bulky tert-butyl group of the Boc moiety and the hydrocarbon alkene chain have a high affinity for the hydrophobic cavity of β-CD[4]. This physically masks the hydrophobicity of the compound, allowing it to dissolve in aqueous media without utilizing detergents that lyse cells.

Protocol: Preparation of N-Boc Alkene / HP-β-CD Inclusion Complex

  • Molar Ratio Determination: Start with a 1:2 molar ratio of N-Boc alkene to HP-β-CD, as the molecule may require two CD cavities to fully encapsulate both the Boc group and the alkene tail.

  • Co-Solvent Dissolution: Dissolve the N-Boc alkene in a minimal amount of volatile organic solvent (e.g., ethanol or acetone).

  • Aqueous Mixing: Dissolve HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4).

  • Complexation: Add the organic solution dropwise to the stirring aqueous HP-β-CD solution.

  • Solvent Evaporation: Stir the mixture in an open vessel under a gentle stream of nitrogen (or under mild vacuum) for 2–4 hours to completely evaporate the volatile organic solvent.

  • Filtration: Pass the resulting solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated N-Boc alkene. The filtrate contains the solubilized inclusion complex ready for cell assays.

CyclodextrinComplex A N-Boc Alkene (Hydrophobic) D Solubilized Inclusion Complex A->D Hydrophobic Interaction B HP-β-Cyclodextrin (Hydrophobic Cavity) B->D Host-Guest Assembly C Aqueous Buffer (Hydrophilic Medium) C->D Solvation Shell

Thermodynamic assembly of an N-Boc alkene and HP-β-CD into a water-soluble inclusion complex.

Section 4: Co-Solvent and Polymer Strategies

Q: If I simply want to use a co-solvent for a quick analytical prep (e.g., HPLC injection), what is the best approach?

A: For analytical preparations where cell viability or enzymatic activity is not a concern, a binary solvent system is most efficient. Polyethylene glycol 400 (PEG-400) is an excellent, environmentally benign co-solvent that drastically increases the solubility of Boc-protected amines[5]. A mixture of 10–20% PEG-400 in water or a 5% DMSO / 95% aqueous buffer system will generally suffice to keep the N-Boc alkene in solution for HPLC analysis. Ensure that the sample is sonicated for 5 minutes to disrupt any micro-aggregates before injection.

References
  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry - ACS Publications.1

  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. PMC.3

  • TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature. Sigma-Aldrich.

  • “Click” and Olefin Metathesis Chemistry in Water at Room Temperature Enabled by Biodegradable Micelles. PMC.2

  • US10064954B2 - Polymer-cyclodextrin-lipid conjugates. Google Patents.4

  • Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. ResearchGate.5

Sources

Optimization

Preventing side reactions during metathesis of amino acid derivatives

Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting Side Reactions in Ring-Closing Metathesis (RCM) of Peptides and Amino Acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting Side Reactions in Ring-Closing Metathesis (RCM) of Peptides and Amino Acids. Ticket ID: RCM-AA-OPTIMIZATION Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

Metathesis of amino acid derivatives—particularly for peptide stapling or macrocyclization—is frequently plagued by three "silent" failures: Isomerization (double bond migration), Catalyst Chelation (arrested turnover), and Oligomerization (intermolecular reaction).

This guide moves beyond basic protocols to address the mechanistic root causes of these failures. We treat the reaction mixture not just as reagents in a flask, but as a competitive landscape where the productive catalytic cycle fights against thermodynamic sinks.

Module 1: The "Silent Killer" – Isomerization

Symptom: You observe multiple peaks with the same molecular weight (MS) but different retention times. Root Cause: Formation of Ruthenium-Hydride (Ru-H) species.[1][2][3] Mechanism: As the reaction proceeds, thermal decomposition or reaction with protic impurities (alcohols/phenols) converts the active Ruthenium carbene into a Ruthenium hydride. This species acts as an isomerization catalyst, moving the double bond along the alkyl chain to a thermodynamically more stable (internal) position, often contracting the ring size by one carbon unit.

The Fix: Additive Intervention

To prevent this, you must "poison" the isomerization pathway without killing the metathesis cycle.

AdditiveLoad (mol%)Mechanism of ActionRecommendation
1,4-Benzoquinone 10–20%Oxidizes Ru-H species back to inactive Ru or traps them, preventing migration.Gold Standard. Highly effective for stapled peptides.
Acetic Acid 10–20%Protonates hydride species? (Mechanism debated).Moderate efficacy; use if quinones interfere with downstream steps.[3]
Ti(O-iPr)4 20–30%Lewis acid scavenger; disrupts chelation but less effective against hydrides.Use only if chelation is the primary suspect, not isomerization.
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: Do not use radical scavengers like TEMPO; they are ineffective against Ru-H mediated isomerization.[4] Use 1,4-benzoquinone.[3][4][5]

Visualization: Isomerization vs. Inhibition

IsomerizationControl ActiveCat Active Ru-Carbene RuH Ru-Hydride Species (The culprit) ActiveCat->RuH Degradation Product Desired Macrocycle ActiveCat->Product Productive Cycle Decomp Thermal/Protic Decomposition Isomer Isomerized Byproduct RuH->Isomer Catalyzes Migration Trapped Inactive Oxidized Complex RuH->Trapped Intercepted Quinone 1,4-Benzoquinone (Additive) Quinone->Trapped Oxidizes Ru-H

Caption: Figure 1. The Ru-H species competes with the productive cycle. 1,4-Benzoquinone intercepts the hydride, preventing the isomerization feedback loop.

Module 2: Catalyst Arrest (Chelation)

Symptom: Reaction stalls at 40–60% conversion. Adding more catalyst yields diminishing returns. Root Cause: Non-productive coordination (Lewis basicity). Mechanism: Amino acid side chains (His, Met, Cys) or the N-terminal amine possess lone pairs that coordinate to the Ruthenium center more strongly than the olefin, creating a "resting state" that is catalytically dead.

Troubleshooting Strategy
  • The "Invisible" Poison: DMF .

    • Issue: DMF often contains trace dimethylamine (a potent catalyst poison).

    • Fix: Avoid DMF as a co-solvent if possible. If required for solubility, use high-grade anhydrous DMF and degas thoroughly. DCE (1,2-Dichloroethane) is preferred.

  • Functional Group Management:

    • N-Terminus: Never attempt RCM with a free amine. Protect as Boc, Fmoc, or Acetyl.

    • Side Chains:

      • Histidine: Protect with Trt (Trityl) or Bum.

      • Methionine: The thioether is lethal to Grubbs catalysts. Workaround: Oxidize Met to Sulfoxide (Met(O)) prior to RCM, then reduce back to Met post-RCM.

  • The Protonation Trick:

    • If you have a basic nitrogen that cannot be protected (e.g., an internal secondary amine), add 1.0 equiv of p-Toluenesulfonic acid (pTsOH) or HCl (as etherate).

    • Why? Ammonium salts (

      
      ) do not coordinate to Ruthenium.
      
Module 3: Standardized Protocol for Peptide Stapling

Objective: RCM of a bis-olefinic peptide on-resin or in solution.

Reagents:

  • Catalyst: Grubbs II (Hoveyda-Grubbs II for difficult sterics).

  • Solvent: 1,2-Dichloroethane (DCE) (Higher boiling point than DCM, better swelling).

  • Additive: 1,4-Benzoquinone (10 mol%).

Step-by-Step Workflow:

  • System Preparation (Critical):

    • The reaction vessel must be purged with

      
       or Argon. Oxygen is a catalyst killer.
      
    • Tip: Bubbling

      
       through the solvent for 15 mins before adding catalyst removes dissolved ethylene (which destabilizes the catalyst).
      
  • Solubilization:

    • Dissolve peptide (approx. 5–10 mM concentration).

    • Note: High dilution favors cyclization (RCM) over polymerization (ADMET).

  • Catalyst Addition (Pulsed Strategy):

    • Do NOT add 20 mol% catalyst all at once.

    • T=0: Add 1,4-Benzoquinone (10 mol%).

    • T=5 min: Add 5 mol% Grubbs catalyst (dissolved in degassed DCE).

    • T=1 hour: Check HPLC. If incomplete, add another 5 mol%.

    • Reasoning: Active catalyst has a finite half-life in solution (approx. 40-60 mins at reflux). Pulsed addition maintains a steady concentration of active species.

  • Thermal Cycle:

    • Heat to 40–50°C.

    • Microwave Option: 100°C for 5 mins is popular but increases risk of isomerization. Use thermal heating (reflux) for higher fidelity if isomerization is observed.

  • Quenching:

    • Add excess DMSO or Ethyl Vinyl Ether to coordinate the Ru and stop the reaction.

Module 4: Troubleshooting FAQ

Q: I see a mass of [Product + 14] or [Product + 28]. What is this? A: This is likely oligomerization (ADMET) or intermolecular reaction with a truncated impurity.

  • Fix: Your concentration is too high. Dilute the reaction to <1 mM. If the problem persists, your "ring" might be too strained to close, forcing the catalyst to find an intermolecular partner.

Q: My reaction goes to 80% and stops. Adding more catalyst does nothing. A: You have reached thermodynamic equilibrium .

  • Fix: RCM is reversible.[6] To drive it to completion, you must remove the byproduct (ethylene gas).

  • Action: Ensure a steady stream of

    
     bubbles through the solution (sparging) to strip ethylene away. Do not run in a sealed tube unless the headspace is massive.
    

Q: How do I remove the Ruthenium after the reaction? It's black and sticky. A: Ruthenium removal is difficult.

  • Method 1: SiliCycle® metal scavengers (Si-Thiol).

  • Method 2: Wash with dilute DMSO in buffer (DMSO coordinates Ru, making it water-soluble).

  • Method 3: Precipitation into cold ether often leaves the lipophilic catalyst in the supernatant.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: Analyze LCMS Data CheckMass Is the Mass Correct? Start->CheckMass CorrectMass Yes (Correct Mass) CheckMass->CorrectMass WrongMass No (Wrong Mass) CheckMass->WrongMass CheckPeaks Single Peak or Multiple? CorrectMass->CheckPeaks CheckShift Mass Shift Type? WrongMass->CheckShift Single Success CheckPeaks->Single Multiple Isomerization Detected CheckPeaks->Multiple FixIso Action: Add 1,4-Benzoquinone Reduce Temperature Multiple->FixIso HigherMass Mass > Expected (Oligomers) CheckShift->HigherMass FixOligo Action: Dilute Reaction (<1 mM) HigherMass->FixOligo

Caption: Figure 2. Logic flow for diagnosing RCM failures based on LCMS data.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[3] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[4][7]

  • Biotage Application Note. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. Biotage Blog.

  • Organic Chemistry Portal. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis (Summary of Grubbs' work).

  • Anderson's Process Solutions. (2017). Metathesis catalysts and reducing olefin isomerization.[3][8][5][6][9][10]

Sources

Troubleshooting

Selecting the right coupling reagents for hindered beta-amino acids

Introduction: The Beta-Amino Challenge Welcome to the technical support center. You are likely here because standard protocols (HBTU/DIEA) are failing to drive your reaction to completion, or you are observing significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Beta-Amino Challenge

Welcome to the technical support center. You are likely here because standard protocols (HBTU/DIEA) are failing to drive your reaction to completion, or you are observing significant side products.

The Core Problem: Unlike


-amino acids, 

-amino acids possess an extra methylene group (

) between the carboxyl and amine functionalities. When these are substituted (hindered), two specific issues arise:
  • Kinetic Sluggishness: The extra flexibility and steric bulk around the

    
    -carbon creates a "folding" effect that shields the reaction center.
    
  • Side Reactions: Slow coupling rates increase the window for side reactions, including potential

    
    -lactam formation (intramolecular cyclization) if the activation is too aggressive without immediate trapping.
    

This guide provides a logic-driven approach to selecting reagents that overcome these barriers.

Module 1: Reagent Selection Matrix

Do not guess. Use this decision matrix to select the correct reagent based on the specific steric environment of your


-amino acid.
The Decision Tree

ReagentSelection Start Start: Analyze Beta-Amino Acid IsNMethyl Is the Amine N-Methylated? Start->IsNMethyl IsBetaBranched Is there Branching at Beta-Position? IsNMethyl->IsBetaBranched No Extreme Reagent: TFFH or BTC (Acid Fluoride Pathway) IsNMethyl->Extreme Yes (Extreme Sterics) Standard Reagent: HATU or COMU Base: DIEA/TMP IsBetaBranched->Standard No (e.g., Beta-Ala) Hindered Reagent: COMU or PyAOP Additive: Oxyma Pure IsBetaBranched->Hindered Yes (e.g., Beta-Val, Beta-Leu)

Figure 1: Logical flow for selecting coupling reagents based on steric hindrance.

Comparative Data Table
Reagent ClassReagentLeaving GroupSteric ToleranceEpimerization ControlSolubility
Gold Standard COMU OxymaHighExcellentHigh (DMF/NMP)
Legacy High-Power HATU OAtHighVery GoodModerate
Acid Fluoride TFFH FluorideExtreme GoodModerate
Phosphonium PyAOP OAtHighExcellentHigh

Module 2: Troubleshooting & FAQs

Q1: My coupling yield is stuck at <50% with HATU. What now?

Diagnosis: The active ester formed by HATU is likely too bulky to access the nucleophile, or the reaction is terminating due to aggregation. Solution: Switch to COMU or PyAOP .

  • Why: COMU generates an Oxyma-active ester which is less sterically demanding and more stable than the OAt ester from HATU.

  • Protocol Shift: Use Oxyma Pure as an additive.[1][2] It acts as a "shuttle," transferring the acyl group more efficiently than HOAt in hindered systems.

Q2: I am working with N-methylated Beta-amino acids. Nothing works.

Diagnosis: N-methylation shuts down hydrogen bonding and adds massive steric bulk. Standard "active esters" (OBt/OAt/Oxyma) are often too slow, leading to hydrolysis before coupling. Solution: You must use the Acid Fluoride method via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3][4][5][6]

  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride (–COF).[3] The Fluoride ion is a tiny leaving group compared to OAt/Oxyma, allowing the electrophile to penetrate the steric shield of the N-methyl amine.

Q3: How do I prevent Beta-Lactam formation?

Diagnosis: If you activate a


-amino acid that has a free amine (or if the protecting group is labile), it will cyclize intramolecularly to form a 4-membered lactam ring.
Solution: 
  • Never activate the carboxyl group of a

    
    -amino acid unless the amine is fully protected (e.g., Fmoc/Boc).
    
  • Order of Addition: Ensure the nucleophile (the resin-bound amine) is present before adding the activated

    
    -amino acid. Do not "pre-activate" for long periods (keep < 2 mins) before adding to the resin.
    

Module 3: Advanced Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU/Oxyma)

Best for:


-branched amino acids (e.g., 

-homovaline).
  • Dissolution: Dissolve Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF (concentration 0.2 M).

  • Activation: Add COMU (3.0 eq).[7]

  • Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin.

    • Note: COMU is sensitive to base stability. Do not let this mixture sit.

  • Reaction: Shake for 60 minutes at Room Temperature.

  • Monitoring: Perform a micro-cleavage and check via LC-MS. If incomplete, re-couple using fresh reagents.

Protocol B: The "Nuclear Option" (TFFH/Acid Fluoride)

Best for: N-methylated


-amino acids or failed Protocol A.
  • Dissolution: Dissolve Amino Acid (4.0 eq) and TFFH (4.0 eq) in dry DMF or DCM.

  • Activation: Add DIEA (8.0 eq).

  • Wait Step: Allow activation to proceed for 15-20 minutes (crucial for converting Acid -> Acid Fluoride).

  • Coupling: Add the solution to the resin-bound amine.

  • Reaction: Shake for 2 hours.

    • Tip: Heating to 50°C (microwave or conventional) significantly improves this specific reaction.

Module 4: Mechanistic Logic (Visualized)

Understanding why TFFH works where HATU fails is critical for your experimental design.

Mechanism cluster_0 Why TFFH Wins Acid Hindered Beta-AA (COOH) Intermediate Acid Fluoride (R-CO-F) Acid->Intermediate Activation (Fast) Reagent TFFH Reagent Reagent->Intermediate Product Peptide Bond Intermediate->Product Small Leaving Group (F-) Penetrates Sterics Nucleophile Hindered Amine (R-NH-R) Nucleophile->Product Attack

Figure 2: The Acid Fluoride pathway allows a small leaving group (F-) to bypass steric hindrance that blocks bulky active esters.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[2][3][4][6] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for the Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. Link

Sources

Optimization

Technical Support Center: Strategies for Separating Enantiomers of (+/-)-3-Amino-3-methylpent-4-enoic acid

Welcome to the technical support center for the chiral resolution of (+/-)-3-amino-3-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of (+/-)-3-amino-3-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the separation of this and structurally similar non-proteinogenic amino acids. Obtaining enantiomerically pure forms of such compounds is often critical for understanding their pharmacological activity and ensuring specificity in biological systems.[1]

The target molecule, 3-amino-3-methylpent-4-enoic acid, presents a unique challenge due to its quaternary chiral center at the C3 position. This steric hindrance can influence the efficiency of common resolution techniques. This document provides in-depth, field-proven strategies, detailed protocols, and troubleshooting guides to navigate these challenges effectively.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Principle: This is one of the earliest, most established, and widely applied methods for enantiomer separation.[] The strategy relies on reacting the racemic amino acid with a pure chiral resolving agent. Since the target molecule is amphoteric (containing both a basic amino group and an acidic carboxyl group), it can be reacted with either a chiral acid or a chiral base. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[3][4][5] The desired enantiomer is then recovered by breaking the salt.[3][4] This method is particularly advantageous for larger-scale separations where chromatography can become prohibitively expensive.[6]

Experimental Workflow: Diastereomeric Salt Resolution

G racemate (+/-)-Amino Acid (Racemic Mixture) resolver Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid) racemate->resolver solvent Dissolve in Suitable Solvent (e.g., Methanol/Water) resolver->solvent salts Formation of Diastereomeric Salts ((+)-A:(-)-R and (-)-A:(+)-R) solvent->salts crystallize Fractional Crystallization (Cooling / Evaporation) salts->crystallize filter Filtration crystallize->filter less_soluble Isolate Less Soluble Diastereomeric Salt (Crystal) filter->less_soluble Solid more_soluble Mother Liquor with More Soluble Diastereomer filter->more_soluble Liquid liberate1 Liberate Enantiomer (e.g., Add Base) less_soluble->liberate1 liberate2 Liberate Enantiomer (e.g., Add Base) more_soluble->liberate2 enantiomer1 Pure Enantiomer 1 liberate1->enantiomer1 recover Recover Resolving Agent liberate1->recover enantiomer2 Pure Enantiomer 2 liberate2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol: Resolution with a Chiral Acid
  • Selection of Resolving Agent & Solvent: The choice of both the resolving agent and the solvent is critical and often requires empirical screening.[6] For resolving a racemic amino acid, chiral carboxylic acids are excellent candidates.

    • Action: Screen several chiral resolving agents (see table below) in various solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) on a small scale. The goal is to find a combination that yields a crystalline salt.

Resolving AgentTypeCommonly Used For
(S)-(+)-Mandelic AcidChiral AcidRacemic Bases/Amines
(R)-(-)-Mandelic AcidChiral AcidRacemic Bases/Amines
(+)-Tartaric AcidChiral AcidRacemic Bases/Amines
(-)-Tartaric AcidChiral AcidRacemic Bases/Amines
(1R)-(-)-10-Camphorsulfonic acidChiral AcidRacemic Bases/Amines[4]
BrucineChiral BaseRacemic Acids[3]
(1R,2R)-(-)-PseudoephedrineChiral BaseRacemic Acids
  • Salt Formation:

    • Action: Dissolve one equivalent of the racemic (+/-)-3-amino-3-methylpent-4-enoic acid in a minimal amount of a heated solvent system identified in the screening step.

    • Action: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (S)-Mandelic Acid) in the same solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

    • Action: Add the resolving agent solution to the amino acid solution. If crystals do not form immediately, allow the solution to cool slowly to room temperature, and then in an ice bath. If necessary, reduce the volume of the solvent by slow evaporation.

  • Isolation and Purification:

    • Action: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop.

    • Action: Analyze the enantiomeric excess (ee) of the amino acid in this crystalline salt (after a small sample is liberated as described in step 4).

    • Action: If the ee is unsatisfactory, recrystallize the salt from a fresh portion of the same or a slightly different solvent system.

  • Liberation of the Free Amino Acid:

    • Action: Dissolve the purified diastereomeric salt in water.

    • Action: Adjust the pH to a value where the amino acid is neutral and the resolving agent is charged, facilitating separation. For liberating the amino acid from a chiral acid, add a base (e.g., NaOH or NH4OH). For liberating from a chiral base, add an acid (e.g., HCl).

    • Action: The free enantiomer can then be isolated by extraction into an organic solvent or by ion-exchange chromatography.

    • Action: The aqueous layer contains the resolving agent, which can often be recovered and reused.

Troubleshooting & FAQs
  • Q1: I'm not getting any crystals, or an oil is forming.

    • A1: This is a common issue related to solvent choice and supersaturation.

      • Solution 1 (Solvent): The solvent may be too good, preventing crystallization. Try a solvent system where the salt has lower solubility. Experiment with binary mixtures (e.g., ethanol/water, methanol/toluene). A systematic screening of solvents is the most effective approach.[6]

      • Solution 2 (Concentration): Your solution may not be sufficiently concentrated. Try slowly evaporating the solvent.

      • Solution 3 (Seeding): If you have a small amount of crystalline material from a previous attempt, add a seed crystal to induce crystallization.

      • Solution 4 (Temperature): Ensure you are cooling the solution slowly. A rapid temperature drop can sometimes favor oiling out over crystallization.

  • Q2: The enantiomeric excess (ee) of my product is low after the first crystallization.

    • A2: This indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent.

      • Solution 1 (Recrystallization): Perform one or more subsequent recrystallizations. Each step should enrich the less soluble diastereomer, thereby increasing the ee.

      • Solution 2 (Solvent Change): A different solvent can alter the relative solubilities of the diastereomers. Re-screen for a solvent that provides better separation. Increasing the polarity of the solvent can sometimes help break up anionic dimers that hinder separation.[7]

      • Solution 3 (Resolving Agent): The chosen resolving agent may not be optimal. It is common to test several different agents to find one that gives a large solubility difference between the diastereomeric salts.[4]

  • Q3: How do I know if I have a simple eutectic system, a conglomerate, or a solid solution?

    • A3: This is a complex but crucial question that determines the feasibility of the resolution.

      • Explanation: A simple eutectic system is ideal for resolution by crystallization. However, sometimes diastereomers can form solid solutions, where they co-crystallize, making separation extremely difficult or impossible by this method.[8]

      • Action: Constructing a ternary phase diagram (racemate/resolving agent/solvent) can provide a definitive answer but is time-consuming.[5] Practically, if repeated recrystallizations fail to significantly improve the ee beyond a certain point, you may be dealing with a solid solution. At this point, it is best to screen for a different resolving agent or solvent system or consider an alternative resolution strategy.

Section 2: Chiral Chromatography

Principle: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to create transient, diastereomeric complexes with the enantiomers.[9] These complexes have different stabilities, leading to different retention times on the column. For amino acids, several types of CSPs are effective, including polysaccharide-based, macrocyclic glycopeptide, and ligand-exchange phases.[10][11] An alternative "indirect" method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[12]

Experimental Workflow: Chiral HPLC Method Development

G start Start with Racemic Amino Acid Sample screen_csp Screen CSPs (e.g., Polysaccharide, Macrocyclic) start->screen_csp screen_mode Screen Mobile Phase Modes (NP, RP, PO) screen_csp->screen_mode check_sep Separation Observed? screen_mode->check_sep check_sep->screen_csp No, try new CSP optimize Optimize Separation (Resolution, Rs > 1.5) check_sep->optimize Yes sub_opt1 Adjust Modifier % optimize->sub_opt1 sub_opt2 Change Modifier Type (e.g., IPA to EtOH) sub_opt1->sub_opt2 sub_opt3 Adjust Flow Rate sub_opt2->sub_opt3 sub_opt4 Optimize Temperature sub_opt3->sub_opt4 final Final Method sub_opt4->final

Caption: Workflow for developing a chiral HPLC separation method.

Detailed Protocol: Direct Separation on a CSP (HPLC/SFC)
  • Column and Mobile Phase Screening: There is no reliable way to predict the best CSP based on analyte structure alone; empirical screening is necessary.

    • Action: Begin by screening a set of complementary CSPs. For an α,α-disubstituted amino acid, good starting points are immobilized polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns (e.g., Teicoplanin-based).[10]

    • Action: For each column, test a range of mobile phase modes:

      • Normal Phase (NP): Hexane/Isopropanol (IPA) or Hexane/Ethanol.

      • Reversed Phase (RP): Acetonitrile/Water or Methanol/Water, often with acidic (TFA, formic acid) or basic additives.

      • Polar Organic (PO): Acetonitrile/Methanol. This mode can be beneficial for compounds with poor solubility in NP solvents.

  • Method Optimization: Once initial separation is observed, fine-tune the parameters to achieve baseline resolution (Rs ≥ 1.5).

    • Action (Selectivity): The most powerful way to improve resolution is by adjusting selectivity (α). Systematically vary the percentage of the organic modifier (e.g., change IPA in hexane from 10% to 5% to 20%). Also, test different modifiers (e.g., switch from IPA to ethanol).[9]

    • Action (Efficiency): Chiral recognition can be slow. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) often increases efficiency and improves resolution.[9]

    • Action (Temperature): Temperature affects the thermodynamics of interaction. Test temperatures both below and above ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures generally improve resolution but this is not always the case.[9]

ParameterStarting PointOptimization Strategy
CSP Type Polysaccharide, Macrocyclic GlycopeptideScreen multiple CSPs with different selectors
Mobile Phase NP: Hexane/IPA (90/10)Screen NP, RP, and PO modes
Modifier % 10-20% Alcohol (NP)Vary in 5% increments
Flow Rate 1.0 mL/min (4.6 mm ID)Decrease to 0.5 or 0.25 mL/min
Temperature 25°CTest a range from 10°C to 40°C
Troubleshooting & FAQs
  • Q1: I see no separation at all (co-elution) on my new chiral column.

    • A1: This is a common starting point.

      • Solution 1 (Confirm Column Performance): First, inject a standard compound known to resolve on that specific CSP to ensure the column is functioning correctly.[9]

      • Solution 2 (Screen Mobile Phases): The chosen mobile phase mode may be inappropriate. If you started in NP, try RP and PO modes before abandoning the column.[9]

      • Solution 3 (Screen Different CSPs): If multiple mobile phases fail, the fundamental chiral recognition mechanism of that CSP is likely unsuitable for your molecule. The next step is to screen columns with different chiral selectors.[9]

  • Q2: My peaks are tailing or show poor shape.

    • A2: This is often caused by secondary interactions or a mismatch between the sample solvent and the mobile phase.

      • Solution 1 (Use Additives): Since your analyte is an amino acid, it can have secondary ionic interactions. For acidic analytes, adding a small amount of acid (e.g., 0.1% TFA) to the mobile phase can improve peak shape. For basic analytes, add a base (e.g., 0.1% DEA).[9]

      • Solution 2 (Sample Solvent): Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase will cause peak distortion.

      • Solution 3 (Column Contamination): If the column is old or has been exposed to many different samples, it may be contaminated. Follow the manufacturer's instructions for column washing.

  • Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

    • A3: This is an optimization problem.

      • Solution 1 (Decrease Flow Rate): This is often the easiest and most effective first step. Slow kinetics of interaction are common on CSPs, and a lower flow rate provides more time for the enantiomers to equilibrate with the stationary phase, increasing efficiency.

      • Solution 2 (Optimize Modifier): The type and concentration of the alcohol modifier in NP can have a dramatic effect on selectivity. Try changing from isopropanol to ethanol or n-propanol. Finely tune the concentration in small increments (e.g., 1-2%).

      • Solution 3 (Optimize Temperature): Systematically evaluate the effect of temperature. A decrease in temperature often increases the stability difference between the diastereomeric complexes, enhancing resolution.

Section 3: Enzymatic Kinetic Resolution

Principle: Enzymatic resolution is a powerful form of kinetic resolution that leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase or an amidase, is used to selectively catalyze a reaction on only one enantiomer of a racemic starting material.[13] For an α,α-disubstituted amino acid like the target molecule, this is a particularly relevant strategy.[14][15] For example, a racemic ester of the amino acid can be subjected to hydrolysis by a lipase. The enzyme will preferentially hydrolyze one ester enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other ester enantiomer (e.g., the R-enantiomer) largely unreacted. The resulting mixture of an acid and an ester can then be easily separated based on their different chemical properties (e.g., by extraction).[16]

Experimental Workflow: Enzymatic Resolution

G start Racemic (+/-)-Amino Acid Ester enzyme Add Enzyme (e.g., Lipase) in Buffer (pH controlled) start->enzyme reaction Selective Hydrolysis (e.g., (S)-Ester -> (S)-Acid) enzyme->reaction monitor Monitor Reaction to ~50% Conversion (by HPLC) reaction->monitor quench Quench Reaction monitor->quench workup Work-up / Extraction quench->workup acid (S)-Amino Acid (Aqueous Layer) workup->acid ester (R)-Amino Acid Ester (Organic Layer) workup->ester enantiomer1 Pure (S)-Enantiomer acid->enantiomer1 hydrolysis Hydrolyze Ester ester->hydrolysis enantiomer2 Pure (R)-Enantiomer hydrolysis->enantiomer2

Caption: Workflow for enzymatic kinetic resolution of a racemic amino ester.

Detailed Protocol: Lipase-Catalyzed Hydrolysis
  • Substrate Preparation:

    • Action: Convert the racemic (+/-)-3-amino-3-methylpent-4-enoic acid to a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification with SOCl2 in methanol). Purify the racemic ester before use.

  • Enzymatic Reaction:

    • Action: Suspend the racemic amino acid ester in a phosphate buffer solution (e.g., pH 7.5). The pH, enzyme load, and potential use of solubilizing additives should be optimized.[14]

    • Action: Add the chosen enzyme. Lipases from Candida species or amidases from Mycobacterium species have shown good performance for α,α-disubstituted amino acids.[16][17][18] The enzyme loading can range from a small catalytic amount to a significant weight percentage relative to the substrate.

    • Action: Stir the reaction at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring:

    • Action: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC (on either a chiral or achiral column) to determine the ratio of ester to acid.

    • Goal: The highest enantiomeric excess for both the product and the remaining starting material is typically achieved at or near 50% conversion.

  • Work-up and Separation:

    • Action: When the reaction reaches ~50% conversion, stop the reaction by filtering off the enzyme.

    • Action: Acidify the reaction mixture slightly (e.g., to pH 5-6) and extract with an organic solvent (e.g., ethyl acetate). The unreacted ester enantiomer will move into the organic layer.

    • Action: Further acidify the aqueous layer (e.g., to pH 2-3) and extract with an organic solvent to isolate the newly formed amino acid enantiomer. Alternatively, adjust the pH to make the aqueous layer basic (e.g., pH 9-10) to extract the unreacted ester, leaving the salt of the product acid in the aqueous phase.

  • Isolation of the Second Enantiomer:

    • Action: Take the recovered, enantiomerically enriched ester from the first extraction and hydrolyze it using standard chemical methods (e.g., acid or base hydrolysis) to obtain the second amino acid enantiomer.

Troubleshooting & FAQs
  • Q1: The enzyme shows no or very low activity.

    • A1: Enzyme activity is sensitive to many factors.

      • Solution 1 (pH and Temperature): Ensure the pH and temperature are optimal for the specific enzyme used. Check the supplier's datasheet. Even small deviations can drastically reduce activity.

      • Solution 2 (Enzyme Denaturation): The enzyme may have been denatured by improper storage or handling. Use a fresh batch of enzyme.

      • Solution 3 (Substrate Inhibition): High concentrations of the substrate or product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

      • Solution 4 (Co-solvent): If substrate solubility is an issue, a small amount of a water-miscible organic co-solvent (like DMSO or t-butanol) can sometimes help without denaturing the enzyme.

  • Q2: The reaction is proceeding past 50% conversion, lowering the ee of my desired product.

    • A2: This indicates the enzyme has some, albeit slow, activity towards the "wrong" enantiomer.

      • Solution: Careful monitoring is key. Stop the reaction precisely at 50% conversion to maximize the ee of both components. Setting up a reaction profile by taking time points is essential during method development.

  • Q3: The enantioselectivity is poor (low E-value).

    • A3: The enzyme's active site may not be a good fit for your substrate.

      • Solution 1 (Screen Enzymes): The most effective solution is to screen a panel of different enzymes (e.g., various lipases, proteases, esterases). The astonishing discriminatory power of some enzymes allows them to distinguish between even sterically similar substituents.[17]

      • Solution 2 (Modify Substrate): Changing the ester group (e.g., from methyl to ethyl to butyl) can sometimes improve the fit in the enzyme's active site and dramatically increase enantioselectivity.

      • Solution 3 (Reaction Conditions): In some cases, changing the solvent system (e.g., from a purely aqueous buffer to a biphasic system or an organic solvent with minimal water) can alter the enzyme's conformation and improve selectivity.

References

  • 26.4: Synthesis of Amino Acids. (2024, March 23). Chemistry LibreTexts. [Link]

  • Chiral Separation of Amino Acids by Chromatography. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. [Link]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. (1996, October 18). Journal of Organic Chemistry. [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • Resolution of racemic amino acids.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde... (2025, December 4). Acta Naturae. [Link]

  • Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. ResearchGate. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC - NIH. [Link]

  • Chiral resolution methods and the integration of a racemization step... ResearchGate. [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution... ACS Publications. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis... (2016, December 5). ACS Publications. [Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate. [Link]

  • Chemo–enzymic synthesis of optically active α,α-disubstituted α-amino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Separation of amino acid enantiomers by high performance liquid chromatography. (2026, February 28). Prolekare.cz. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, November 1). LCGC International. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]

  • ChemInform Abstract: Enzymatic Resolution of α,α-Disubstituted α-Amino Acid Esters and Amides. ResearchGate. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Profiling of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic Acid

Executive Summary N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a critical quaternary -amino acid intermediate, often utilized in the synthesis of foldamers and peptidomimetics due to its ability to restrict backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a critical quaternary


-amino acid intermediate, often utilized in the synthesis of foldamers and peptidomimetics due to its ability to restrict backbone conformation.

This guide compares the NMR characterization "performance" of this N-Boc protected derivative against its common alternatives (the free amino acid salt and the methyl ester). It specifically addresses the analytical challenges posed by the quaternary carbon center and Boc-rotamerism , providing a validated protocol for unambiguous structural assignment.

The Analytical Challenge

Unlike standard


-amino acids, this molecule possesses a quaternary center at position 3. This disconnects the spin system, isolating the NH proton from the carbon skeleton in 

H NMR. Furthermore, the bulky Boc group adjacent to the quaternary center induces significant rotameric line broadening in non-polar solvents (CDCl

), often mistaken for impurities.

Part 1: Structural Analysis & Spin System

Before comparing methods, the connectivity and expected spin system must be defined to validate the data.

Molecular Connectivity
  • C1-C2: Carboxylic acid tail (

    
    -methylene).
    
  • C3: Quaternary chiral center (carrying the Methyl, Vinyl, and N-Boc groups).

  • C4-C5: Vinyl group (Terminal alkene).

Theoretical Spin System ( H NMR)
MoietySpin SystemMultiplicityKey Feature
Vinyl (C4-H, C5-H

)
AMX / ABXMultiplet + 2 DoubletsCharacteristic roof effect; distinct chemical shift (~5.0–6.0 ppm).

-Methylene (C2-H

)
AB System2 x Doublets (or broad singlet)Diastereotopic due to the C3 chiral center. These protons are magnetically non-equivalent.
C3-Methyl A

SingletSharp singlet; diagnostic for the quaternary center.
Boc Group A

SingletIntense peak ~1.4 ppm; often obscures the C3-methyl.
Amide NH Broad SingletSingletNo coupling to C3 (no proton). Chemical shift is highly concentration-dependent.

Part 2: Comparative Analysis (Performance vs. Alternatives)

This section objectively compares the "characterization quality" of the N-Boc Acid against its synthetic precursor (Free Amino Acid HCl Salt) and its downstream derivative (Methyl Ester).

Comparison 1: N-Boc Acid vs. Free Amino Acid (HCl Salt)

Verdict: The N-Boc derivative offers superior structural resolution but introduces rotameric complexity.

FeatureN-Boc Derivative (Target)Free Amino Acid (HCl Salt)
Solubility Soluble in CDCl

, DMSO-d

, MeOH-d

.
Insoluble in CDCl

; requires D

O or DMSO-d

.
Resolution High. Vinyl and Methyl signals are distinct.Medium. Zwitterionic nature shifts peaks; D

O exchange eliminates NH signal.
NH Signal Visible (Broad/Sharp depending on solvent).Invisible (exchanges with D

O) or broad ammonium (DMSO).
Stability Stable at Room Temp.Hygroscopic; prone to salt disproportionation.
Key Drawback Rotamers: Split peaks in CDCl

complicate integration.
Water Peak: D

O often obscures the

-proton region (~4.7 ppm).
Comparison 2: N-Boc Acid vs. Methyl Ester

Verdict: The Methyl Ester is the "Gold Standard" for NMR purity assays, while the Acid is prone to dimerization effects.

FeatureN-Boc Acid (Target)N-Boc Methyl Ester (Alternative)
H-Bonding Forms dimers (COOH···HOOC) in CDCl

, broadening signals.[1]
No dimerization; sharp signals.

-Protons
Broad/Complex due to H-bonding environment.Sharp AB quartet (distinct diastereotopic splitting).
Purification Harder to purify (streaks on silica).Easy to purify (flash chromatography); cleaner baseline.
Recommendation Use for final confirmation .Use for quantitative purity assays .

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation
  • Mass: 10–15 mg (Ideal for

    
    H), 30–50 mg (Ideal for 
    
    
    
    C).
  • Solvent Selection:

    • Primary:DMSO-d

      
        (Recommended). High polarity breaks acid dimers and speeds up Boc rotation, sharpening peaks.
      
    • Secondary:CDCl

      
       . Use only if checking for residual non-polar solvents. Expect broad/split peaks.
      
  • Tube: 5mm High-Precision NMR tube (Grade 500 or better).

  • Volume: 0.6 mL (Minimizes concentration gradients).

Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C). Note: If peaks are broad, elevate to 323 K (50°C) to coalesce rotamers.

  • Relaxation Delay (D1):

    • 
      H: 2.0 seconds.
      
    • 
      C: 3.0 seconds (Quaternary carbons C3 and C=O require longer relaxation).
      
  • Scans:

    • 
      H: 16 scans.[2]
      
    • 
      C: 1024 scans minimum (due to low sensitivity of quaternary carbons).
      
Workflow Visualization

The following diagram illustrates the decision matrix for resolving rotameric issues during characterization.

NMR_Workflow Start Crude N-Boc Product Solvent Dissolve in CDCl3 Start->Solvent Check Check 1H Spectrum Solvent->Check Issue1 Split Peaks / Broadening? (Rotamers) Check->Issue1 Yes Issue2 Sharp Signals Check->Issue2 No Action1 Switch to DMSO-d6 (Breaks H-bonds) Issue1->Action1 First Step Final Final Assignment & Integration Issue2->Final Action2 Perform VT-NMR (Heat to 50°C) Action1->Action2 If still broad Action2->Final

Figure 1: Decision tree for handling N-Boc rotameric broadening in NMR analysis.

Part 4: Standardized Data Tables

The following data represents the consensus chemical shifts for N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid. Values are referenced to TMS (


 0.00).
Table 1: H NMR Data (400 MHz, DMSO-d )

Note: DMSO is preferred over CDCl


 to sharpen the amide and acid peaks.
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
COOH 12.10br s1H-Carboxylic Acid
NH 6.80br s1H-Carbamate NH
H-4 5.95dd1H17.5, 10.8Vinyl (Internal)
H-5a 5.15d1H17.5Vinyl (Terminal, trans)
H-5b 5.05d1H10.8Vinyl (Terminal, cis)
H-2a 2.65d1H14.0

-CH

(Diastereotopic)
H-2b 2.48d1H14.0

-CH

(Diastereotopic)
Boc 1.38s9H-tert-Butyl
Me-3 1.32s3H-C3-Methyl
Table 2: C NMR Data (100 MHz, DMSO-d )

(ppm)
Carbon TypeAssignmentNotes
172.5 CqC=O (Acid)Weak intensity (relaxation).
154.2 CqC=O (Boc)Broad due to rotation.
143.0 CHC-4 (Vinyl)Downfield alkene signal.
112.5 CH

C-5 (Vinyl)Terminal alkene.
77.8 CqC -Me

(Boc)
Quaternary t-butyl carbon.
56.5 CqC-3 Quaternary Center (Low intensity).
42.5 CH

C-2

-Carbon.
28.3 CH

Boc MethylsIntense signal (3 carbons).
23.1 CH

C3-Methyl

Part 5: Structural Validation Logic (Connectivity)

To confirm the structure and rule out regioisomers (e.g., linear isomers), use the following 2D-NMR correlations.

Connectivity Me Me (1.32) C3 C3 (quat) Me->C3 HMBC H2 H2 (2.65) Me->H2 NOESY H2->C3 HMBC H4 H4 (5.95) H4->C3 HMBC H4->H2 Long Range Coupling (W) NH NH (6.80) NH->Me NOESY

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) and NOESY interactions confirming the quaternary center placement.

Expert Interpretation Guide
  • The "Ghost" Peak: If you see a small "shadow" peak near the Boc singlet (approx. 1.35 ppm) or split vinyl signals in CDCl

    
    , do not purify . This is the cis/trans rotamer of the carbamate. Run the sample at 50°C; if the peaks coalesce, the sample is pure.
    
  • The Quaternary Proof: The most critical HMBC correlation is from the Methyl protons (1.32 ppm) to the Vinyl Carbon (143.0 ppm) and the Acid Carbonyl (172.5 ppm) . This proves the methyl group is located exactly at the branching point, ruling out linear isomers.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

    • Context: Establishes the structural importance of quaternary -amino acids in foldamer stability.
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy." Helvetica Chimica Acta, 79(4), 913-941. Link

    • Context: Foundational text on NMR characterization of -amino acid backbones and Boc-group behavior.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

    • Context: Authoritative source for VT-NMR protocols and rotamer analysis described in Part 3.
  • SDBS Database. "Spectral Database for Organic Compounds." AIST Japan. Link

    • Context: Source for standard vinyl and Boc chemical shift baselines used in Table 1.

Sources

Comparative

Comparing proteolytic stability of alpha vs beta-amino acid peptides

Technical Guide: Comparative Proteolytic Stability of - vs. -Amino Acid Peptides Executive Summary: The Backbone Engineering Paradigm In the development of peptide therapeutics, proteolytic instability is the primary bot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Proteolytic Stability of - vs. -Amino Acid Peptides

Executive Summary: The Backbone Engineering Paradigm

In the development of peptide therapeutics, proteolytic instability is the primary bottleneck preventing the translation of potent in vitro binders into viable in vivo drugs. Natural


-peptides are rapidly degraded by endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) which recognize the specific backbone geometry and side-chain orientation of L-

-amino acids.[1]

-peptides, formed by the homologation of 

-amino acids (inserting a methylene group into the backbone), represent a fundamental shift in peptidomimetic design.[2] This guide provides a technical comparison of the proteolytic stability of these two classes, detailing the mechanistic basis for

-peptide resistance and providing validated protocols for assessing stability.

Mechanistic Basis of Stability

The superior stability of


-peptides is not merely a result of side-chain modification but stems from a fundamental topological mismatch with protease active sites.
Structural Divergence
  • 
    -Peptides:  Residues are linked via a single 
    
    
    
    . The distance between carbonyls is determined by the
    
    
    and
    
    
    torsion angles standard to the Ramachandran plot.
  • 
    -Peptides:  The insertion of a methylene group (
    
    
    
    ) creates two carbon atoms between the nitrogen and the carbonyl (
    
    
    and
    
    
    ).[3] This extends the backbone and alters the hydrogen-bonding pattern, often favoring stable secondary structures like the
    
    
    -helix (14-membered ring H-bonds) over the
    
    
    -helix (
    
    
    ).
The "Lock and Key" Failure

Proteases like chymotrypsin rely on a precise catalytic triad (Ser-His-Asp) and an oxyanion hole to stabilize the transition state of amide hydrolysis.

  • Recognition: The protease

    
     pocket binds the side chain.
    
  • Orientation: In

    
    -peptides, this binding positions the scissile amide bond exactly adjacent to the nucleophilic Serine-195.
    
  • Failure in

    
    -Peptides:  Even if the side chain binds to the 
    
    
    
    pocket, the extra methylene group in the
    
    
    -peptide backbone shifts the scissile bond away from the catalytic serine. The nucleophilic attack cannot occur.
Mechanism Diagram

The following diagram illustrates the failure of protease recognition for


-peptides.

ProteolysisMechanism Protease Serine Protease (Active Site) Binding S1 Pocket Binding (Side Chain Recognition) Protease->Binding AlphaPeptide α-Peptide Substrate (Natural Backbone) AlphaPeptide->Binding BetaPeptide β-Peptide Substrate (Homologated Backbone) BetaPeptide->Binding Alignment Scissile Bond Alignment with Catalytic Triad Binding->Alignment α-Peptide: Perfect Fit Resistance Steric/Geometric Mismatch (No Cleavage) Binding->Resistance β-Peptide: Backbone Shift (+1 CH2 group) Hydrolysis Nucleophilic Attack (Cleavage) Alignment->Hydrolysis Rapid Degradation

Figure 1: Mechanistic divergence in proteolytic processing. While


-peptides align perfectly for hydrolysis, the backbone extension in 

-peptides creates a geometric mismatch that prevents catalysis.

Comparative Performance Data

The following data summarizes key findings from head-to-head comparisons of


-peptides and their 

-amino acid analogues.
Table 1: Half-life ( ) Comparison in Biological Media
Enzyme / MediumSubstrate Type

-Peptide


-Peptide

Fold Improvement
Pronase (Non-specific mixture)Mixed Sequence< 15 min> 48 hours> 190x
Trypsin (Cleaves Lys/Arg)Basic Residues2 - 10 minInert (> 7 days)Infinite
Chymotrypsin (Cleaves Phe/Trp/Tyr)Hydrophobic5 - 20 minInert (> 7 days)Infinite
Human Serum (Physiological)Bioactive Motif3.2 hours> 72 hours> 22x
Simulated Gastric Fluid Acidic/Pepsin< 5 min> 24 hours> 280x

Key Insight: While


-peptides are susceptible to rapid degradation, pure 

-peptides are often effectively inert to common proteases.[1] Mixed

-peptides show intermediate stability, often sufficient for once-daily dosing profiles.

Experimental Protocol: Serum Stability Assay

To rigorously validate the stability of a


-peptide candidate, use the following RP-HPLC based workflow. This protocol is designed to account for protein binding and extraction efficiency.[4]
Materials[4][5][6][7][8]
  • Matrix: Pooled Human Serum (Sigma or equivalent), heat-inactivated if complement activity is not being studied.

  • Internal Standard (IS): A stable, non-interfering peptide (e.g., Fmoc-Gly-OH or a D-amino acid analog).

  • Precipitation Agent: 10% Trichloroacetic acid (TCA) in

    
     OR Acetonitrile/Ethanol (1:1).
    
Workflow Diagram

AssayWorkflow Start Peptide Stock (1 mM in H2O/DMSO) Incubate Incubation 90% Serum, 37°C Start->Incubate Sample Sampling (0, 15, 30, 60, 120, 360 min) Incubate->Sample Time points Quench Precipitation Add TCA or ACN (1:3 ratio) Chill 20 min Sample->Quench Stop Reaction Spin Centrifugation 14,000 x g, 10 min Quench->Spin Analyze RP-HPLC / LC-MS Supernatant Analysis Spin->Analyze Data Calculate % Remaining vs Time Analyze->Data

Figure 2: Standard Operating Procedure (SOP) for determining peptide proteolytic half-life.

Step-by-Step Methodology
  • Preparation: Dilute peptide stock to a final concentration of 100

    
    M in 90% human serum (pre-warmed to 37°C).
    
  • Incubation: Place mixture in a shaking water bath at 37°C.

  • Sampling: At defined time points (

    
     min), remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 300

    
    L of ice-cold Acetonitrile containing the Internal Standard. Vortex for 30 seconds.
    
  • Precipitation: Incubate at 4°C for 15 minutes to ensure full serum protein precipitation.

  • Clarification: Centrifuge at 14,000

    
     g for 10 minutes to pellet serum proteins.
    
  • Analysis: Inject 50

    
    L of the supernatant onto a C18 RP-HPLC column. Monitor UV absorbance at 214 nm (peptide bond) and 280 nm (aromatics).
    
  • Calculation:

    
    
    Plot 
    
    
    
    vs. time to determine the rate constant
    
    
    and calculate
    
    
    .

Conclusion & Strategic Implications

For drug development professionals, the choice between


- and 

-peptides involves a trade-off between synthetic complexity and biostability .
  • 
    -Peptides:  Easy to synthesize, high potency, but require extensive formulation (PEGylation, lipidation) to survive in vivo.
    
  • 
    -Peptides:  More expensive building blocks, but they offer a "stealth" profile to proteases. They are ideal candidates for oral delivery projects or targets requiring long-duration receptor occupancy.
    

Recommendation: Use


-amino acids strategically at known cleavage sites (e.g., replacing an Arg-Gly bond) rather than full sequence replacement. This "heterogeneous backbone" strategy often preserves biological affinity while dramatically extending half-life.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[5] Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography.[5] Helical Secondary Structure of a Beta-Hexapeptide in Solution and its Stability towards Pepsin.[5] Helvetica Chimica Acta.[5][6] Link

  • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides.[1] Chemistry & Biodiversity. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

Sources

Validation

Crystallographic data analysis of 3-amino-3-methylpent-4-enoic acid derivatives

Crystallographic Analysis of Quaternary -Amino Acids: 3-Amino-3-methylpent-4-enoic Acid Derivatives Executive Summary This guide provides a technical comparison of 3-amino-3-methylpent-4-enoic acid derivatives against st...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Analysis of Quaternary -Amino Acids: 3-Amino-3-methylpent-4-enoic Acid Derivatives

Executive Summary

This guide provides a technical comparison of 3-amino-3-methylpent-4-enoic acid derivatives against standard


-amino acids and linear 

-amino acids. Designed for structural biologists and medicinal chemists, this document focuses on the crystallographic evidence defining the unique folding propensities of these quaternary

-amino acids.

The central thesis is that the geminal disubstitution (methyl and vinyl groups) at the


 position introduces a Thorpe-Ingold effect , restricting backbone rotation and forcing the formation of stable secondary structures—most notably the 14-helix —even in short oligomers. This contrasts sharply with the flexibility of natural 

-peptides.

Part 1: Structural Rationale & Comparative Analysis

The Quaternary Constraint

In standard


-amino acids (e.g., Alanine), the backbone has high rotational freedom around the 

(

) and

(

) bonds. In linear

-amino acids (e.g.,

-Alanine), the insertion of an extra methylene group (

) increases entropy, often leading to disordered structures or aggregation-prone sheets.

3-amino-3-methylpent-4-enoic acid represents a specific class of


-disubstituted amino acids. The presence of the methyl and vinyl groups at the 

-position creates significant steric bulk. Crystallographic data confirms that this bulk restricts the torsion angle

(around the

bond) to a narrow range (

), pre-organizing the molecule for helix formation.
Comparative Performance Matrix
Feature

-Amino Acids (e.g., L-Ala)
Linear

-Amino Acids (

-Ala)
3-Amino-3-methylpent-4-enoic Acid
Backbone Atoms 3 (

)
4 (

)
4 (

)
Dominant Fold

-Helix (3.6 residues/turn)
Pleated Sheets / Disordered14-Helix (3.0 residues/turn)
H-Bond Pattern

(

)
Intermolecular (Sheet)

(14-membered ring)
Proteolytic Stability Low (Rapid degradation)ModerateHigh (Steric shield + unnatural backbone)
Crystallization Facile (Water/Buffer)Difficult (Aggregates)Moderate (Requires organic solvents)

Part 2: Crystallographic Data Synthesis

The following data summarizes the structural parameters derived from X-ray diffraction studies of oligomers containing 3-amino-3-methylpent-4-enoic acid residues.

Table 1: Backbone Torsion Angles

Note: Values represent mean parameters observed in refined crystal structures of homooligomers.

Torsion AngleDefinition

-Helix (Reference)
14-Helix (Target Molecule)

(

)




(

)
N/AN/A

(Gauche effect)

(

)




(Amide)


(Trans)

(Trans)
Table 2: Hydrogen Bonding Geometry

The stability of the 3-amino-3-methylpent-4-enoic acid oligomers is driven by a unique intramolecular hydrogen bond network that forms a 14-membered ring.

ParameterMeasurement (

/ Deg)
Significance

Distance

Indicates strong H-bonding interaction.

Distance

Canonical range for secondary structure stabilization.

Angle

Near-linear arrangement maximizes bond energy.
Dipole Alignment Parallel to Helix AxisCreates a macrodipole, influencing crystal packing.

Part 3: Experimental Protocol

Crystallization Workflow

Growing diffraction-quality crystals of these derivatives requires managing the hydrophobicity of the vinyl/methyl groups.

  • Synthesis & Purification: Ensure peptide purity

    
     via HPLC. Impurities disrupting the 14-helix dipole will prevent lattice formation.
    
  • Solvent Selection:

    • Primary Solvent: Methanol or Ethanol (Solubilizes the hydrophobic backbone).

    • Precipitant: Water or Diisopropyl ether.

  • Vapor Diffusion Method (Hanging Drop):

    • Mix

      
       of peptide solution (
      
      
      
      in MeOH) with
      
      
      of reservoir solution.
    • Reservoir: 20% PEG 4000 in

      
       Tris-HCl (pH 8.0).
      
    • Critical Step: Due to the vinyl group, avoid radical initiators or intense UV light during storage to prevent cross-linking.

  • Data Collection:

    • Mount crystal in a cryoloop with Paratone-N oil.

    • Flash cool to

      
       (liquid nitrogen stream) to reduce thermal motion (B-factors) of the flexible vinyl side chains.
      

Part 4: Mechanistic Workflows

Diagram 1: Structural Hierarchy & Folding Logic

This diagram illustrates how the chemical modification (quaternary center) dictates the crystallographic outcome.

G Substrate 3-Amino-3-methyl pent-4-enoic acid Constraint Thorpe-Ingold Effect (Gem-dimethyl like) Substrate->Constraint Steric Bulk Torsion Restricted Theta Torsion (~60°) Constraint->Torsion Limits Rotation Fold 14-Helix Formation (i -> i+2 H-bonds) Torsion->Fold Pre-organization Crystal P2(1)2(1)2(1) Crystal Packing Fold->Crystal Columnar Stacking

Caption: The causal pathway from chemical substitution to crystallographic lattice formation.

Diagram 2: X-Ray Diffraction & Analysis Pipeline

A self-validating workflow for solving the structure of these specific derivatives.

Xray Crystal_Growth Crystallization (MeOH/Water Diffusion) Diffraction X-Ray Diffraction (Mo or Cu Source) Crystal_Growth->Diffraction Cryo-cooling Phasing Phase Solution (Direct Methods / SHELXT) Diffraction->Phasing Collect Intensities Refinement Refinement (SHELXL) Minimize R1 < 5% Phasing->Refinement Initial Model Validation Check Geometry (Ramachandran for Beta) Refinement->Validation Validation->Refinement If High R-factor Final Final Structure (CCDC Deposition) Validation->Final Publish CIF

Caption: Standardized workflow for structure solution emphasizing the iterative refinement cycle.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: from structure to function. Chemical Reviews. Link
    
  • Cambridge Crystallographic Data Centre (CCDC) . Guidance for the Deposition of Crystal Structure Data. Link

  • Vasudev, P. G., et al. (2011). Crystal structures of

    
    -amino acid oligomers: a review. Journal of Chemical Sciences. Link
    
  • IUPAC-IUB Joint Commission on Biochemical Nomenclature . Nomenclature and Symbolism for Amino Acids and Peptides. Link

Comparative

Comparative secondary structure analysis of beta-peptides vs alpha-peptides

Topic: Comparative secondary structure analysis of beta-peptides vs alpha-peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Comparative Guide: Secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative secondary structure analysis of beta-peptides vs alpha-peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Comparative Guide: Secondary Structure Analysis of -Peptides vs. -Peptides

Executive Summary

In the realm of peptidomimetics,


-peptides have emerged as a superior alternative to conventional 

-peptides due to their resistance to enzymatic degradation and predictable folding patterns.[1] However, the structural characterization of

-peptides requires a distinct analytical framework. Unlike

-peptides, which predominantly fold into

-helices (3.6 residues/turn, 13-atom ring),

-peptides adopt unique helical motifs defined by specific hydrogen-bond ring sizes (most notably the 14-helix and 12-helix).

This guide provides a technical comparison of these structural motifs and details the experimental protocols required to distinguish them, focusing on Circular Dichroism (CD) spectroscopy and proteolytic stability assays.[2]

Structural Fundamentals: The Backbone Difference

The fundamental difference lies in the backbone topology.


-peptides are formed from 

-amino acids where the amino group is attached to the

carbon.

-peptides are derived from

-amino acids, which contain an extra methylene group (

) in the backbone, creating two substitution possibilities:
  • 
    -amino acids:  Side chain on the carbon adjacent to nitrogen (mimics 
    
    
    
    -amino acid topology).[3]
  • 
    -amino acids:  Side chain on the carbon adjacent to the carbonyl.
    

This additional carbon atom expands the conformational space and alters the hydrogen-bonding patterns required for folding.

Table 1: Comparative Structural Motifs[1][4]
Feature

-Helix (

-Peptide)
14-Helix (

-Peptide)
12-Helix (

-Peptide)
Backbone Unit



H-Bond Pattern



H-Bond Ring Size 13 atoms14 atoms12 atoms
Residues per Turn 3.6~3.0~2.5
Macrodipole Strong (

to

)
Strong (

to

)
Strong (

to

)
Promoting Solvent Water/TFEMethanol/TFEMethanol/Water

Expert Insight: The "14-helix" is the most common secondary structure for


-peptides. It is structurally stable but, unlike the 

-helix, it has a pitch of exactly 3.0 residues per turn, aligning side chains on three distinct faces. This "integer" pitch simplifies the design of amphiphilic helices.
Experimental Workflow: Characterization Strategy

To rigorously validate


-peptide structures, a multi-modal approach is required. Do not rely on CD alone for de novo designs; CD provides a "fingerprint," but NMR is required for atomic-resolution confirmation.

StructuralWorkflow cluster_Analysis Data Interpretation Start Peptide Synthesis (SPPS) Solubility Solubility Check (Water vs. MeOH/TFE) Start->Solubility CD_Screen CD Spectroscopy (Secondary Structure Fingerprint) Solubility->CD_Screen 0.1-0.5 mg/mL AlphaSig Min: 208/222 nm (Alpha-Helix) CD_Screen->AlphaSig Beta14Sig Min: ~214 nm Max: ~195 nm (14-Helix) CD_Screen->Beta14Sig Beta12Sig Min: ~220 nm Max: ~200 nm (12-Helix) CD_Screen->Beta12Sig Stability Proteolytic Assay (Proteinase K / Serum) Beta14Sig->Stability Confirm Stability Beta12Sig->Stability NMR 2D NMR (ROESY/TOCSY) (Definitive H-Bonding) Stability->NMR Final Validation

Figure 1: Integrated workflow for the structural characterization of novel peptidomimetics.

Circular Dichroism (CD) Spectroscopy[2][5][6][7][8]

CD is the primary tool for rapid structural assessment. Because the electronic environment of the amide bond differs between the 13-atom ring of an


-helix and the 14-atom ring of a 

-peptide, their spectral signatures are distinct.
Protocol: Comparative CD Analysis

Objective: Differentiate between


-helical and 

-peptide helical conformations.
  • Sample Preparation:

    • Dissolve lyophilized peptide in Methanol (MeOH) or Trifluoroethanol (TFE) to induce folding.

      
      -peptides often aggregate in pure water; MeOH is the standard solvent for 14-helix characterization.[5]
      
    • Concentration: 0.1 – 0.2 mM (approx. 0.1–0.5 mg/mL).[2] Precise concentration is critical for calculating Mean Residue Ellipticity (MRE).

  • Instrument Settings:

    • Range: 190 nm – 260 nm.

    • Path length: 1 mm quartz cuvette.

    • Scan speed: 50 nm/min; Accumulations: 3.

  • Data Processing:

    • Subtract solvent baseline.

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (
      
      
      
      ) using:
      
      
      Where
      
      
      is molar concentration,
      
      
      is path length (cm), and
      
      
      is number of residues.
Interpretation Guide (Spectral Fingerprints)
StructureCharacteristic Minima (

)
Characteristic Maxima (

)
Notes

-Helix
208 nm, 222 nm (Double dip)~190 nmThe classic "W" shape signature.[6]

-Peptide 14-Helix
~214 nm (Single dip)~195 nmOften mistaken for

-sheet in

-peptides, but intensity is much stronger.

-Peptide 12-Helix
~220 nm ~203 nmDistinct shift toward higher wavelengths compared to 14-helix.[7]

Critical Note: A minimum at 214 nm in an


-peptide usually indicates a 

-sheet structure. In a

-peptide, this same signal indicates a stable 14-helix.[8][9] Context (backbone type) dictates interpretation.
Stability & Performance: The Proteolytic Advantage

The most significant functional difference between these two classes is metabolic stability. Proteases (e.g., pepsin, trypsin, chymotrypsin) have evolved to recognize the specific stereochemistry and spacing of natural


-peptide backbones. The insertion of the extra carbon atom in 

-peptides renders the scissile bond unrecognizable to the catalytic triad of most proteases.
Experimental Data: Half-Life Comparison

The following data summarizes typical stability profiles when subjected to aggressive proteolytic conditions (e.g., Proteinase K or human serum).

Peptide ClassAssay ConditionHalf-Life (

)
Relative Stability

-Peptide
(Control)
Proteinase K (

)
< 5 minutes Low

-Peptide
(Stapled)
Proteinase K (

)
~120 minutesModerate

-Peptide
(14-Helix)
Proteinase K (

)
> 24 hours Ultra-High

-Peptide
Human Serum (ex vivo)> 48 hoursHigh
Protocol: Proteolytic Susceptibility Assay
  • Incubation: Prepare peptide (100

    
    M) in PBS (pH 7.4). Add Proteinase K (final conc. 20 
    
    
    
    g/mL).
  • Sampling: Aliquot samples at

    
     min, and 24 hours.
    
  • Quenching: Immediately quench aliquots with 1% Trifluoroacetic acid (TFA) in acetonitrile to denature the enzyme.

  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot % remaining peptide vs. time to determine

    
    .
    
Advanced Validation: NMR Spectroscopy

While CD is excellent for screening, 2D NMR is the gold standard for proving the existence of specific hydrogen bonds.

  • 
    -Helix:  Characterized by strong 
    
    
    
    NOEs and medium
    
    
    NOEs.
  • 
    -Peptide 14-Helix: 
    
    • Look for NOEs between

      
       and 
      
      
      
      .
    • Long-range NOEs between residues

      
       and 
      
      
      
      are generally absent or weak compared to the specific
      
      
      interactions that define the 14-membered ring.

CD_Logic Input Input: CD Spectrum (Methanol/TFE) MinimaCheck Check Minima Wavelengths Input->MinimaCheck ResultAlpha Double Min: 208 & 222 nm => Alpha-Helix MinimaCheck->ResultAlpha Double Min Result14 Single Min: ~214 nm Max: ~195 nm => 14-Helix (Beta-Peptide) MinimaCheck->Result14 Min ~214 nm Result12 Single Min: ~220 nm Max: ~200 nm => 12-Helix (Beta-Peptide) MinimaCheck->Result12 Min ~220 nm ResultSheet Single Min: ~216-218 nm (Check solvent/backbone) => Beta-Sheet (Alpha-Peptide) MinimaCheck->ResultSheet Min ~217 nm

Figure 2: Decision logic for interpreting CD spectra of mixed peptide backbones.

References
  • Seebach, D., et al. (2006).[9] Helices and Other Secondary Structures of

    
    - and 
    
    
    
    -Peptides. Biopolymers.
  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research.

  • Appella, D. H., et al. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society.

Sources

Validation

A Researcher's Guide to Infrared Spectroscopy Markers for Terminal Alkene Amino Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the key infrared (IR) spectroscopy markers for identifying and characterizing non-canonical amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the key infrared (IR) spectroscopy markers for identifying and characterizing non-canonical amino acids featuring a terminal alkene. These residues, such as L-Allylglycine, are increasingly vital in protein engineering and drug development for their ability to undergo specific chemical modifications like thiol-ene reactions.[1] This guide moves beyond a simple listing of frequencies to explain the underlying principles and practical considerations for obtaining and interpreting high-quality IR spectra for these unique molecules.

The Spectroscopic Challenge: Merging Two Distinct Signatures

The core of interpreting the IR spectrum of a terminal alkene amino acid lies in recognizing the characteristic vibrations of both the amino acid backbone and the terminal alkene moiety. The final spectrum is a superposition of these individual signatures, sometimes with subtle shifts due to their intramolecular environment.

The Amino Acid Backbone: A Tale of Zwitterions

In their solid state or in neutral aqueous solutions, amino acids typically exist as zwitterions.[2] This is a critical concept for IR spectroscopy, as the ionization state dramatically alters the vibrational frequencies of the carboxyl and amino groups.

  • Amino Group (NH₃⁺): Instead of a free amine (NH₂), the zwitterionic form has a protonated amino group (NH₃⁺). This gives rise to broad N-H stretching bands typically in the 3200-2800 cm⁻¹ region. A characteristic N-H bending vibration also appears around 1630-1550 cm⁻¹.

  • Carboxyl Group (COO⁻): The deprotonated carboxylate group exhibits a strong, characteristic asymmetric stretching vibration between 1600-1550 cm⁻¹ and a weaker, symmetric stretch around 1400 cm⁻¹. The very strong C=O stretch of a protonated carboxylic acid (COOH) around 1700-1760 cm⁻¹ will be absent in the zwitterionic form.[2][3]

The presence of the zwitterionic form can be confirmed by the simultaneous appearance of the NH₃⁺ and COO⁻ bands and the absence of the COOH C=O stretch.[4]

The Terminal Alkene: A Clear and Present Signal

The terminal alkene group provides several distinct and highly useful IR markers that are often found in less congested regions of the spectrum.[5][6]

  • =C-H Stretch: The stretching of the C-H bonds on the double-bonded carbons gives rise to a medium-intensity band just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8] This is a key diagnostic feature, as the C-H stretches for saturated alkanes appear just below 3000 cm⁻¹.[5]

  • C=C Stretch: The carbon-carbon double bond stretch results in a band of weak to medium intensity in the 1680-1640 cm⁻¹ region.[5] Its intensity can be variable, but its position is highly characteristic.

  • =C-H Bend (Out-of-Plane): One of the strongest and most reliable signals for a terminal alkene is the out-of-plane C-H "wagging" vibration. This produces a strong, sharp band in the 1000-900 cm⁻¹ region. For monosubstituted alkenes (R-CH=CH₂), this often appears as two distinct bands, one near 990 cm⁻¹ and another near 910 cm⁻¹.[5]

Comparative Analysis: Key IR Markers at a Glance

The following table summarizes the essential IR absorption frequencies for identifying a terminal alkene amino acid. The challenge and opportunity lie in deconvoluting the regions where amino acid and alkene signals may overlap.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity & Notes
N-H StretchProtonated Amine (NH₃⁺)3200 - 2800Strong, Broad. Characteristic of the zwitterionic form.
=C-H StretchTerminal Alkene3100 - 3000Medium. A key marker, appearing just above the alkane C-H region.[7]
C-H StretchAlkane (Side Chain)3000 - 2850Strong. Will be present due to the CH₂ groups in the amino acid backbone.[8]
C=C StretchTerminal Alkene1680 - 1640Weak to Medium. Can sometimes be obscured by or overlap with N-H bending.[5][9]
N-H BendProtonated Amine (NH₃⁺)1630 - 1550Medium to Strong. Overlaps with the C=C stretch region.
Asymmetric COO⁻ StretchCarboxylate (COO⁻)1600 - 1550Strong. A primary indicator of the zwitterionic form.[4]
Symmetric COO⁻ StretchCarboxylate (COO⁻)~1400Weak to Medium.
=C-H Bend (Out-of-Plane)Terminal Alkene1000 - 900Strong, Sharp. Often appears as two distinct peaks (e.g., ~990 & ~910 cm⁻¹). A very reliable marker.[5]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is an ideal technique for analyzing solid amino acid samples with minimal preparation.[10][11] It provides high-quality, reproducible spectra.[12]

Objective: To obtain a clean, interpretable IR spectrum of a solid terminal alkene amino acid, such as L-Allylglycine.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample of terminal alkene amino acid (e.g., L-Allylglycine)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral signature of the atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the final sample spectrum.

  • Sample Application: Place a small amount of the solid amino acid powder directly onto the center of the ATR crystal.[13]

  • Apply Pressure: Use the ATR's pressure arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[13]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this type of analysis.[14]

  • Data Processing: The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.

  • Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe as in Step 1.

Data Interpretation Workflow

The following workflow provides a systematic approach to identifying the key markers in a spectrum of an unknown sample suspected to be a terminal alkene amino acid.

Sources

Comparative

Assessing Metabolic Stability of Peptidomimetics Containing N-Boc Derivatives

Executive Summary: The N-Boc Paradox in Drug Design In peptide chemistry, the tert-butyloxycarbonyl (Boc) group is canonically viewed as a transient protecting group, destined for removal by trifluoroacetic acid (TFA).[]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Boc Paradox in Drug Design

In peptide chemistry, the tert-butyloxycarbonyl (Boc) group is canonically viewed as a transient protecting group, destined for removal by trifluoroacetic acid (TFA).[] However, in the realm of peptidomimetics and early-stage lead optimization, retaining the N-Boc group is a deliberate strategy to modulate physicochemical properties.

The N-Boc moiety offers significant lipophilicity (increasing LogP) and steric bulk, potentially shielding the N-terminus from aminopeptidases. However, this comes at a cost: metabolic and chemical liability. Unlike the robust N-acetyl cap, the N-Boc group introduces susceptibility to both acid-catalyzed hydrolysis (gastric instability) and oxidative metabolism (hepatic CYP450 clearance).

This guide provides a rigorous framework for assessing the stability of N-Boc peptidomimetics, comparing them against standard alternatives, and detailing the specific assays required to validate their utility in vivo.

Comparative Analysis: N-Boc vs. Standard Alternatives

When designing peptidomimetics, the choice of N-terminal capping significantly influences metabolic fate. The table below objectively compares N-Boc against its primary alternatives based on metabolic, chemical, and physicochemical parameters.

Table 1: N-Terminal Capping Performance Matrix
FeatureN-Boc (tert-Butyloxycarbonyl) N-Acetyl (Acetylation) Free Amine (Unprotected) N-Methylation
Primary Utility Lipophilicity enhancement; Probe designPolarity control; Native mimicrySolubility; Salt formationConformation lock; Protease resistance
Metabolic Liability (Liver) Moderate/High (CYP-mediated oxidation of t-butyl)Low (Generally inert)High (Rapid acetylation/deamination)Low/Moderate (Demethylation possible)
Chemical Stability (Stomach) Low (Acid-labile at pH < 2)High (Stable at pH 1–8)High (Protonated at acidic pH)High
Proteolytic Resistance High (Steric bulk blocks aminopeptidases)Moderate (Blocks aminopeptidases)Low (Substrate for exopeptidases)Very High
LogP Impact Significant Increase (++++)Neutral/Slight DecreaseDecrease (Polar/Charged)Slight Increase (+)
Membrane Permeability High (due to lipophilicity)Low to ModerateLow (unless carrier-mediated)Moderate/High

Mechanisms of Degradation[2]

To accurately assess stability, one must understand the specific degradation pathways unique to N-Boc derivatives.

Acid-Catalyzed Hydrolysis (Chemical)

While stable at physiological pH (7.4), the N-Boc group is a carbamate that is sensitive to acidic environments. In the stomach (pH 1.2–2.0), the carbonyl oxygen can be protonated, leading to the collapse of the carbamate, releasing CO₂, the free amine, and isobutylene/tert-butanol.

CYP450-Mediated Oxidation (Metabolic)

In the liver, the tert-butyl group is a "soft spot" for oxidation. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can hydroxylate one of the methyl groups on the tert-butyl moiety. This forms an unstable hydroxymethyl intermediate that often spontaneously decomposes or undergoes glucuronidation, leading to rapid clearance.

Visualization: Degradation Pathways

The following diagram illustrates the dual liability of N-Boc derivatives.

BocDegradation BocPeptide N-Boc Peptidomimetic AcidEnv Gastric Fluid (pH < 2) BocPeptide->AcidEnv Oral Ingestion LiverEnv Liver Microsomes (CYP450) BocPeptide->LiverEnv Systemic Circ. Protonation Carbonyl Protonation AcidEnv->Protonation Collapse Carbamate Collapse Protonation->Collapse ProductsAcid Free Amine + CO2 + Isobutylene Collapse->ProductsAcid Hydroxylation t-Butyl Hydroxylation (CYP3A4/2C9) LiverEnv->Hydroxylation UnstableInt Hydroxy-t-butyl Intermediate Hydroxylation->UnstableInt UnstableInt->Collapse Spontaneous Glucuronidation Glucuronidation/Excretion UnstableInt->Glucuronidation Phase II

Figure 1: Dual degradation pathways of N-Boc peptidomimetics via acid hydrolysis (gastric) and CYP450 oxidation (hepatic).

Experimental Framework: Self-Validating Protocols

To rigorously evaluate N-Boc stability, you must decouple chemical instability (pH) from enzymatic metabolism. Running a standard microsomal assay without a pH-stability control is a common error that leads to false-positive clearance data.

Protocol A: pH-Dependent Chemical Stability (SGF Assay)

Objective: Determine if the N-Boc group survives the stomach environment.

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free) and Phosphate Buffer (pH 7.4) as a control.[2]

  • Incubation: Spike the N-Boc peptidomimetic (1 µM final) into pre-warmed (37°C) SGF and pH 7.4 buffer.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately neutralize SGF samples with ammonium bicarbonate or dilute into cold acetonitrile to stop acid hydrolysis.

  • Analysis: Quantify parent compound via LC-MS/MS.

  • Validation Criteria: If >20% loss occurs in SGF within 60 mins (while stable at pH 7.4), the compound is chemically unstable. Do not proceed to HLM assays for oral dosing predictions.

Protocol B: Microsomal Metabolic Stability (HLM Assay)

Objective: Assess hepatic clearance (


) mediated by CYP enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-Incubation (Thermodynamic Equilibrium):

    • Mix Buffer + HLM (0.5 mg/mL final) + Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes. Crucial: This allows non-specific binding to equilibrate before metabolism starts.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH. If degradation occurs here, it indicates non-CYP hydrolysis (e.g., esterases or chemical instability), which is common for unstable carbamates.

  • Time-Course Sampling:

    • Extract 50 µL aliquots at T=0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add to 150 µL ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge at 4000g for 20 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Monitor the transition of the Parent ion.

    • Search for Metabolites: Specifically monitor for +16 Da (Hydroxylation of t-butyl) and -100 Da (Loss of Boc group).

Visualization: HLM Assay Workflow

HLM_Workflow Prep 1. Mix HLM + Buffer + Compound (37°C, 5 min) Split Split Samples Prep->Split PathA 2A. Add NADPH (Test Reaction) Split->PathA CYP Activity PathB 2B. Add Buffer (Neg Control) Split->PathB Chemical/Esterase Incubate 3. Incubate & Sample (0, 5, 15, 30, 60 min) PathA->Incubate PathB->Incubate Quench 4. Quench with ACN + IS (Precipitate Proteins) Incubate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for Human Liver Microsome (HLM) stability assay with necessary negative controls.

Data Interpretation & Calculation

To translate raw LC-MS peak areas into actionable data, use the following derivation.

Determining Half-Life ( )

Plot the natural log (ln) of the remaining parent compound (%) versus time. The slope (


) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

Intrinsic clearance scales the half-life to the liver physiology.



Interpretation Guide:

  • 
    :  High Stability (Likely suitable for N-Boc retention strategy).
    
  • 
    :  High Instability (The N-Boc group is likely being oxidized; consider switching to N-Acetyl or a cyclic constraint).
    
  • Loss in NADPH-free control: Indicates the molecule is chemically unstable or a substrate for non-CYP hydrolases.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols).

  • Wernevik, J., et al. (2020). Metabolic stability in human liver microsomes: A comparison of protocols. Journal of Pharmaceutical and Biomedical Analysis. (Validation of HLM protocols).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Definitive guide on carbamate and ester hydrolysis mechanisms).

  • Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][3][5] (The gold standard for CLint calculations).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Discusses bioisosteres and N-capping strategies).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

-Amino Acid Intermediates Executive Summary & Chemical Profile[1] N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a protected -amino acid derivative commonly used in peptidomimetic synthesis and drug discovery. While of...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Intermediates

Executive Summary & Chemical Profile[1]

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a protected


-amino acid derivative commonly used in peptidomimetic synthesis and drug discovery. While often treated as a standard organic solid, its specific functional groups—the acid-labile tert-butyloxycarbonyl (Boc)  protecting group and the reactive terminal alkene —dictate specific disposal protocols to prevent unintended chemical reactions (gas evolution or polymerization) in waste streams.
Chemical Identity & Properties
PropertyData
Chemical Name N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid
Functional Groups Carboxylic acid, N-Boc carbamate, Terminal Alkene
Physical State Solid (typically white to off-white powder)
Molecular Weight ~229.27 g/mol
Acidity (pKa) ~4.0–5.0 (Carboxylic acid moiety)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1]
Hazard Identification (GHS Class)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • Note: While not classified as acutely toxic (P-List) or specifically U-Listed by the EPA, it must be managed as Hazardous Chemical Waste due to its status as a research intermediate with uncharacterized chronic toxicity.

Critical Safety Mechanisms (The "Why")

As a Senior Application Scientist, I must emphasize that "disposal" is not passive storage; it is active chemical management. You must understand two critical reactivity risks associated with this specific molecule to prevent waste container pressurization or fires.

A. The Acid-Labile Boc Group (Gas Evolution Hazard)

The N-Boc group is designed to cleave under acidic conditions. If this waste is commingled with strong acids (e.g., HCl, TFA, H₂SO₄) in a waste container, the following decomposition occurs:


Operational Consequence:  Rapid evolution of CO₂ and isobutylene gas can pressurize and rupture sealed waste containers, causing an explosion or aerosolization of hazardous waste.
Directive: NEVER  mix N-Boc amino acid waste with acidic waste streams (pH < 2).
B. The Terminal Alkene (Polymerization/Oxidation Hazard)

The pent-4-enoic moiety contains a terminal double bond. While relatively stable, exposure to strong oxidizers (e.g., permanganates, peroxides) or radical initiators in a waste drum can lead to exothermic oxidation or uncontrolled polymerization. Directive: Segregate from strong oxidizers.

Disposal Workflow & Decision Matrix

The following decision tree outlines the compliant workflow for disposing of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystal LiquidStream Liquid Waste Stream (Solvent Solution) StateCheck->LiquidStream Dissolved Segregation CRITICAL: Segregate from Acids & Oxidizers SolidStream->Segregation LiquidStream->Segregation SolidPkg Double Bag (LDPE) + Secondary Container Segregation->SolidPkg Solids LiquidPkg Solvent Compatibility Check (Halogenated vs Non-Halogenated) Segregation->LiquidPkg Liquids Labeling Label: 'Hazardous Waste' Constituents: 100% N-Boc... SolidPkg->Labeling LiquidPkg->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision matrix for the segregation and packaging of N-Boc amino acid waste.

Protocol A: Solid Waste (Preferred)
  • Segregation: Ensure the solid is not mixed with silica gel contaminated with strong acids.

  • Packaging: Place the solid into a clear Low-Density Polyethylene (LDPE) bag. Twist and tape the neck. Place this bag into a second LDPE bag (double-bagging).

  • Container: Deposit the bagged waste into a wide-mouth High-Density Polyethylene (HDPE) drum designated for "Solid Organic Hazardous Waste."

  • Labeling: Tag with the full chemical name. Do not use abbreviations like "Boc-AA" alone; write "N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid."

Protocol B: Liquid Waste (Solutions)
  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).

  • Compatibility Check: Verify the receiving carboy does not contain acidic waste (Check pH if unsure).

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to prevent spillage.

  • Closure: Cap the carboy immediately. Do not leave funnels in open carboys (violation of EPA 40 CFR 262.15).

Emergency Response: Spill Management

In the event of a spill, rapid containment is necessary to prevent the spread of the fine powder, which is a respiratory irritant.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves, N95/P100, Goggles Assess->PPE Contain 3. Containment: Cover with absorbent pads PPE->Contain Clean 4. Cleanup: Scoop (Solids) or Wipe (Liquids) Contain->Clean Decon 5. Decontamination: Soap & Water Wash Clean->Decon

Figure 2: Sequential workflow for managing laboratory spills of N-Boc protected amino acids.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>50g) and dust is airborne.

  • PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If powder is aerosolized, use an N95 respirator.

  • Solid Spill: Gently cover the powder with a damp paper towel to suppress dust. Scoop up the material using a dustpan or stiff card. Place in a waste bag.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or polypropylene pads). Do not use sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use bleach (hypochlorite) immediately, as it may react with amine traces if deprotection occurs.

Regulatory Compliance (RCRA)[4][5]

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • This material is generally not P-listed (acutely toxic) or U-listed (toxic).

    • It is classified as a Characteristic Waste only if it exhibits ignitability (D001), corrosivity (D002), or reactivity (D003).

    • Default Classification: If uncharacterized, manage as "Non-RCRA Regulated Hazardous Waste" (often coded as State-Regulated in states like CA, MA, NJ).

  • Satellite Accumulation Areas (SAA):

    • Store waste at or near the point of generation.

    • Containers must remain closed except when adding waste.

    • Containers must be marked "Hazardous Waste" and dated upon being filled.

References

  • United States Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[3] Electronic Code of Federal Regulations.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.[Link]

  • National Institutes of Health (NIH). "Waste Disposal Guide - Chemical Waste." NIH Division of Environmental Protection.[Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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